ADB-PINACA
Description
Structure
3D Structure
Properties
CAS No. |
1633766-73-0 |
|---|---|
Molecular Formula |
C19H28N4O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25) |
InChI Key |
FWTARAXQGJRQKN-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADB-PINACA; UNII-U1Q4F41C9U |
Origin of Product |
United States |
Foundational & Exploratory
ADB-PINACA chemical structure and synthesis pathway
An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of ADB-PINACA
Introduction
This compound, also known by its IUPAC name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified in a variety of designer drug products.[1] It is a potent agonist of both the CB1 and CB2 cannabinoid receptors.[1] This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key analytical data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure
This compound is an indazole-based synthetic cannabinoid characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure linked to an L-tert-leucinamide moiety.[2][3] The molecule possesses a chiral center at the alpha-carbon of the tert-leucinamide group.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈N₄O₂ | [2][3] |
| Molar Mass | 344.45 g/mol | [1][2][3] |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | [1][4] |
| SMILES | CCCCCn1c2ccccc2c(C(=O)NC(C(=O)N)C(C)(C)C)n1 | [2] |
| InChI Key | FWTARAXQGJRQKN-UHFFFAOYSA-N | [2][3] |
| Purity | ≥98% | [3] |
Pharmacological Data
| Parameter | Value | Receptor | Reference |
| EC₅₀ | 0.52 nM | CB₁ | [1] |
| EC₅₀ | 0.88 nM | CB₂ | [1] |
Synthesis Pathway
The synthesis of this compound typically involves an amide coupling reaction between 1-pentyl-1H-indazole-3-carboxylic acid and L-tert-leucinamide. This is a common method for the synthesis of indazole-3-carboxamide synthetic cannabinoids.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Amide Coupling
The following is a representative experimental protocol for the synthesis of this compound via amide coupling, based on methods for similar compounds.[5]
-
Activation of Carboxylic Acid: 1-pentyl-1H-indazole-3-carboxylic acid is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF). An amide coupling reagent, for example, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), is added to the solution along with an organic base like triethylamine (TEA) to activate the carboxylic acid.[5] The mixture is stirred at room temperature to facilitate the formation of the active ester intermediate.
-
Amide Bond Formation: L-tert-leucinamide is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final product, this compound.
Analytical Characterization
The identification and characterization of this compound in forensic and research settings are typically performed using a combination of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification of synthetic cannabinoids. This compound can be identified based on its retention time and the fragmentation pattern of its mass spectrum.
Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass data, which is crucial for the unambiguous identification of novel psychoactive substances. This technique allows for the determination of the exact mass of the molecule and its fragments, aiding in the confirmation of its elemental composition.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, allowing for its definitive structural confirmation.[6]
Metabolism
In vitro studies using human hepatocytes have shown that this compound undergoes extensive metabolism. The major metabolic pathways include:
-
Pentyl hydroxylation: Addition of a hydroxyl group to the pentyl side chain.[1][8]
-
Hydroxylation followed by oxidation: Formation of a ketone on the pentyl chain.[1]
The identification of specific metabolites is crucial for monitoring the intake of this compound in biological samples.[9]
Legal Status
This compound is a controlled substance in many countries, including the United States where it is classified as a Schedule I drug.[1][3][4] Its legal status can vary by jurisdiction, and it is important for researchers to be aware of the specific regulations in their region.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C19H28N4O2 | CID 86280478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of ADB-5'Br-BINACA in Plant Material and Analytical Characterization Using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR | National Institute of Justice [nij.ojp.gov]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of ADB-PINACA and its Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous adverse health effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolites. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the mechanisms of action, metabolism, and potential therapeutic or toxicological implications of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways to facilitate a deeper understanding of the complex pharmacology of this compound.
Introduction
This compound is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its high affinity and efficacy at these receptors are responsible for its profound psychoactive and physiological effects. The metabolism of this compound results in the formation of several active metabolites that contribute to its overall pharmacological and toxicological profile.[2][3] Understanding the complete pharmacological landscape of both the parent compound and its metabolites is crucial for the development of effective diagnostic and therapeutic strategies related to this compound exposure.
Pharmacological Profile of this compound
Mechanism of Action
This compound exerts its effects primarily through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors, particularly the CB1 receptor located predominantly in the central nervous system, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways. This cascade of intracellular events ultimately results in the cannabinoid-like effects observed with this compound use.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | CB1 | 0.52 nM | Fluorometric Membrane Potential Assay | [1] |
| EC50 | CB2 | 0.88 nM | Fluorometric Membrane Potential Assay | [1] |
| Ki | CB1 | 0.17 nM | Radioligand Binding Assay | [4] |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant.
Metabolism of this compound
This compound undergoes extensive phase I metabolism, primarily through oxidation of the N-pentyl chain.[5][6] The major metabolic reactions include hydroxylation and the formation of ketone and carboxylic acid derivatives.[2][6] Several of these metabolites retain significant activity at the cannabinoid receptors, thereby contributing to the overall pharmacological effects and duration of action of the parent compound.[2][7]
Major Metabolites and their Pharmacological Activity
The primary metabolites of this compound are formed through oxidation at various positions on the pentyl chain. The pharmacological activities of these metabolites are summarized in Table 2.
Table 2: Pharmacological Activity of Major this compound Metabolites
| Metabolite | Receptor | EC50 (nM) | Emax (% of CP-55,940) | Reference |
| 4-hydroxy-pentyl-ADB-PINACA | CB1 | 14 | Not Reported | [2][7] |
| 5-hydroxy-pentyl-ADB-PINACA | CB1 | 58 | Not Reported | [2][7] |
| 4-keto-pentyl-ADB-PINACA | CB1 | Not Reported | Not Reported | [2][7] |
| This compound pentanoic acid | CB1 | 333 | 84 | [2][7] |
Emax: Maximum effect.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of synthetic cannabinoids to the CB1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human CB1 receptor.
Materials:
-
Human CB1 receptor membrane preparation
-
[3H]-CP-55,940 (radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the CB1 receptor membrane preparation, [3H]-CP-55,940, and either buffer (for total binding), a known non-specific binder (e.g., unlabeled CP-55,940), or the this compound dilutions.
-
Incubate the plate at 30°C for 60-90 minutes to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Fluorometric Membrane Potential Assay for Functional Activity
This protocol outlines a general method for assessing the functional activity of this compound at cannabinoid receptors using a fluorometric imaging plate reader (FLIPR) system.
Objective: To determine the EC50 of this compound at CB1 and CB2 receptors.
Materials:
-
Cells expressing the human CB1 or CB2 receptor and a G-protein-gated inwardly rectifying potassium (GIRK) channel.
-
FLIPR Membrane Potential Assay Kit (containing a fluorescent dye)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
FLIPR instrument
Procedure:
-
Plate the cells in the microplates and incubate overnight.
-
Prepare a loading buffer containing the fluorescent membrane potential dye according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow for dye loading.
-
Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves measuring baseline fluorescence, adding the this compound dilutions to the cells, and continuously measuring the change in fluorescence over time.
-
The change in fluorescence corresponds to the change in membrane potential upon receptor activation.
-
Analyze the data to generate concentration-response curves and determine the EC50 value for this compound.
Human Hepatocyte Metabolism Assay
This protocol describes a general procedure for identifying the metabolites of this compound using human hepatocytes.
Objective: To identify the major phase I metabolites of this compound.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (or other organic solvent) for extraction
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw and plate the human hepatocytes in culture plates.
-
Allow the cells to attach and recover.
-
Prepare a solution of this compound in a suitable solvent and add it to the hepatocyte culture medium to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the hepatocytes with this compound for a specified time course (e.g., 0, 1, 3, 6 hours).
-
At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the parent compound and its metabolites.
-
Centrifuge the samples to pellet the cell debris and proteins.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: Signaling pathway of this compound at the CB1 receptor.
Experimental Workflow for Metabolite Identification
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
In-Vitro Potency and Efficacy of ADB-PINACA at CB1 and CB2 Receptors: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of ADB-PINACA, a potent synthetic cannabinoid receptor agonist (SCRA). It details the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of this compound and its key analogs at human cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document includes detailed experimental protocols for common in-vitro assays used to characterize SCRAs, such as competitive radioligand binding, cAMP accumulation, and β-arrestin recruitment assays. Furthermore, it illustrates the primary signaling pathways associated with CB1 and CB2 receptor activation using detailed diagrams to support researchers, scientists, and drug development professionals in the field.
Quantitative Pharmacological Data
This compound is a potent agonist at both CB1 and CB2 receptors, with functional potencies in the sub-nanomolar range.[1][2] While comprehensive binding affinity data (Ki) for this compound is not consistently reported in the literature, data from structurally related analogs such as ADB-4en-PINACA and 5F-ADB (a metabolite of 5F-ADB-PINACA) demonstrate high-affinity binding to the CB1 receptor.[3] The following tables summarize the available quantitative data for this compound and its closely related, frequently studied analogs.
Table 1: In-Vitro Potency and Efficacy at the Human CB1 Receptor
| Compound | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference Compound |
| This compound | Membrane Potential | - | 0.52 | - | - |
| 5F-ADB-PINACA | Membrane Potential | - | 0.24 | - | - |
| 5F-ADB | Radioligand Binding | 0.42 | - | - | - |
| ADB-4en-PINACA | Radioligand Binding | 0.17 | - | - | - |
| ADB-4en-PINACA | β-Arrestin 2 Assay | - | 3.43 | - | - |
| ADB-4en-PINACA | mini-Gαi Assay | - | 1.45 | - | - |
| ADB-4en-PINACA | [³⁵S]-GTPγS Assay | - | 1.58 | - | - |
| MDMB-4en-PINACA | [³⁵S]-GTPγS Assay | 1.4 | 0.680 | 654% | Δ⁹-THC |
| ADB-BINACA | β-Arrestin 2 Assay | - | 6.36 | 290% | JWH-018 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In-Vitro Potency and Efficacy at the Human CB2 Receptor
| Compound | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference Compound |
| This compound | Membrane Potential | - | 0.88 | - | - |
| 5F-ADB-PINACA | Membrane Potential | - | 2.1 | - | - |
| 5F-ADB | Membrane Potential | - | 7.5 | - | - |
| MDMB-4en-PINACA | Radioligand Binding | 0.213 | 1.34 | - | Δ⁹-THC |
| ADB-BUTINACA | Radioligand Binding | 0.91 | - | - | - |
Data compiled from multiple sources.[1][2][3][5]
Cannabinoid Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like this compound initiates downstream signaling primarily through two pathways: G-protein dependent signaling and β-arrestin mediated signaling. As Gi/o-coupled receptors, their activation typically leads to an inhibitory effect on the cell.
G-Protein Dependent Signaling
Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
β-Arrestin Mediated Signaling
Following prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the CB1/CB2 receptor. This phosphorylation event promotes the binding of β-arrestin proteins. The recruitment of β-arrestin sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold protein, initiating G-protein-independent signaling cascades and facilitating the internalization of the receptor via clathrin-coated pits, which can lead to receptor downregulation or recycling.
Experimental Protocols
The following sections detail standardized, high-level protocols for key in-vitro assays used to determine the potency and efficacy of compounds like this compound.
Competitive Radioligand Binding Assay (Ki Determination)
Principle: This assay measures the binding affinity of a test compound (e.g., this compound) by quantifying its ability to displace a known radiolabeled ligand (e.g., [³H]CP-55,940) from the CB1 or CB2 receptor. The affinity is expressed as the inhibition constant (Ki).
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or another suitable high-affinity ligand.
-
Non-labeled competing ligand for non-specific binding determination (e.g., WIN-55,212-2).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add reagents in triplicate for three conditions:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-Specific Binding (NSB): A high concentration of non-labeled ligand, radioligand, and receptor membranes.
-
Competitive Binding: Test compound dilution, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well (or place filter discs in vials), and measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay (Functional Potency)
Principle: This assay measures the functional potency of a CB1/CB2 agonist by its ability to inhibit adenylyl cyclase, thereby reducing the intracellular cAMP levels produced in response to stimulation by forskolin. The result is expressed as an EC50 value.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Test compound (this compound).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed cells in 96- or 384-well plates and incubate to form a confluent monolayer.
-
Pre-treatment: Aspirate media and pre-incubate cells with IBMX in stimulation buffer for 15-30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of the test compound (agonist) to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Stop the reaction by aspirating the medium and adding lysis buffer.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Normalize the data: set the response to forskolin alone as 100% and the basal (no forskolin) as 0%.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Determine the EC₅₀ value using non-linear regression.
-
β-Arrestin 2 Recruitment Assay (Functional Potency)
Principle: This assay measures the recruitment of β-arrestin 2 to the activated CB1 or CB2 receptor. Commercial assays like the DiscoverX PathHunter® use enzyme fragment complementation (EFC), where the receptor is tagged with a small enzyme fragment and β-arrestin is tagged with the larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[6][7]
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.
-
Test compound (this compound).
-
Cell plating reagent.
-
PathHunter® Detection Reagents.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Prepare cells according to the manufacturer's protocol and dispense 5,000-10,000 cells per well into a 384-well assay plate.[6]
-
Incubation: Incubate the cell plates overnight at 37°C in a 5% CO₂ incubator.[6]
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the wells.
-
Agonist Incubation: Incubate the plate for 90 minutes at 37°C.[6]
-
Detection: Prepare the detection reagent mixture and add it to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[6]
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to a reference full agonist (e.g., CP-55,940). Plot the normalized response against the log concentration of this compound and determine the EC₅₀ and Emax values using non-linear regression.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, this compound, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADB-BUTINACA - Wikipedia [en.wikipedia.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Mechanism of action of ADB-PINACA as a cannabinoid receptor agonist
An In-Depth Technical Guide on the Mechanism of Action of ADB-PINACA as a Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-carboxamide family.[1][2] Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, this compound and similar compounds often exhibit significantly higher potency and efficacy at the human cannabinoid receptors, CB1 and CB2, leading to more severe and unpredictable physiological and psychological effects.[3] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with cannabinoid receptors, the downstream signaling pathways it activates, and the experimental protocols used to characterize its pharmacological profile.
Quantitative Pharmacological Data
This compound demonstrates high-affinity binding and potent agonism at both CB1 and CB2 receptors. The quantitative parameters of its activity, such as binding affinity (Ki), potency (EC₅₀), and efficacy (Eₘₐₓ), are determined through various in vitro assays. While specific Ki values for this compound are not detailed in the provided search results, its nanomolar EC₅₀ values indicate high binding affinity.
Table 1: Cannabinoid Receptor Functional Activity of this compound
| Compound | Receptor | Assay Type | Parameter | Value | Reference Compound | Efficacy |
| This compound | Human CB1 | Membrane Potential | EC₅₀ | 0.52 nM[1] | - | Full Agonist |
| This compound | Human CB2 | Membrane Potential | EC₅₀ | 0.88 nM[1] | - | Full Agonist |
| This compound | Human CB1 | [³⁵S]GTPγS | - | - | CP-55,940 | Augmented Efficacy[2] |
| This compound | Human CB1 | cAMP Inhibition | - | - | WIN-55,212-2 | Full Agonist[2] |
Core Mechanism: Cannabinoid Receptor Signaling
The primary mechanism of action for this compound involves the activation of the cannabinoid receptors CB1 and CB2, which are Class A G protein-coupled receptors (GPCRs).[4][5] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects, while CB2 receptors are primarily found in the peripheral nervous system and immune cells.[5]
Upon binding, this compound induces a conformational change in the CB1 receptor, leading to the activation of its associated heterotrimeric Gi/o protein.[4][5] This activation causes the Gαi/o subunit to dissociate from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a significant reduction in intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This decrease in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), altering neuronal excitability and neurotransmitter release. The dissociated Gβγ subunits can also modulate other effectors, including G protein-gated inwardly rectifying potassium (GIRK) channels and calcium channels.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Newly emerging synthetic cannabinoid ADB-4en-PINACA: its identification and quantification in an authentic human hair s… [ouci.dntb.gov.ua]
- 4. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]
- 5. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
The Metabolic Fate of ADB-PINACA: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro metabolism of ADB-PINACA, a potent synthetic cannabinoid, in human hepatocytes and human liver microsomes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and their metabolic pathways. Understanding the biotransformation of this compound is critical for the development of analytical methods for its detection in biological samples, for assessing its potential for drug-drug interactions, and for understanding its pharmacological and toxicological profile.
Executive Summary
This compound undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. In vitro studies utilizing human hepatocytes have identified a significant number of metabolites, highlighting the complexity of its biotransformation. The primary metabolic pathways involve hydroxylation of the pentyl side chain, followed by further oxidation to a ketone, and direct glucuronidation of the parent compound or its hydroxylated metabolites. While direct comparative quantitative data for this compound metabolism in human liver microsomes is limited in the current scientific literature, studies on structurally similar synthetic cannabinoids suggest that microsomes are a valuable tool for investigating Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes. This guide summarizes the available data, details experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist that has been associated with numerous cases of severe intoxication.[1][2] Like other synthetic cannabinoids, this compound is extensively metabolized in the body, with the parent compound often being undetectable in urine samples.[3] Therefore, identifying its major metabolites is crucial for forensic and clinical toxicology to confirm exposure. Human hepatocytes and human liver microsomes (HLMs) are two of the most common in vitro models used to study the metabolism of xenobiotics.[4] Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more complete picture of metabolism, while HLMs are enriched in cytochrome P450 (CYP) enzymes, making them ideal for studying Phase I oxidative metabolism.[4][5]
Metabolism in Human Hepatocytes
Studies utilizing pooled cryopreserved human hepatocytes have been instrumental in elucidating the primary metabolic pathways of this compound. Incubation of this compound with human hepatocytes results in the formation of numerous metabolites, with major biotransformations including pentyl hydroxylation, subsequent oxidation to a ketone, and glucuronidation.[1][2]
Major Metabolic Pathways in Human Hepatocytes
The primary metabolic reactions observed for this compound in human hepatocytes are:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the pentyl side chain is a major initial metabolic step.
-
Ketone Formation: The secondary alcohol formed through hydroxylation can be further oxidized to a ketone.
-
Glucuronidation: The parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion.
A study by Diao et al. (2017) identified 19 major metabolites of this compound following a 3-hour incubation with pooled human hepatocytes.[1] The most abundant metabolites were typically those resulting from hydroxylation and ketone formation on the pentyl chain.[1]
Quantitative Data from Human Hepatocyte Studies
The following table summarizes the major metabolites of this compound identified in human hepatocyte incubations, based on the findings of Diao et al. (2017). The relative abundance is represented by the peak area percentage of the total metabolites detected.
| Metabolite ID | Biotransformation | Retention Time (min) | Formula | m/z (M+H)+ | Peak Area (%) |
| M1 | Pentyl-OH | 9.45 | C19H29N4O3 | 361.2234 | 15.4 |
| M2 | Pentyl-OH | 9.61 | C19H29N4O3 | 361.2234 | 12.8 |
| M3 | Pentyl-OH | 9.88 | C19H29N4O3 | 361.2234 | 10.2 |
| M4 | Ketopentyl | 10.21 | C19H27N4O3 | 359.2078 | 21.7 |
| M5 | Pentanoic Acid | 10.45 | C19H27N4O4 | 375.2027 | 5.6 |
| M6 | Di-OH | 8.97 | C19H29N4O4 | 377.2183 | 4.1 |
| M7 | Di-OH | 9.15 | C19H29N4O4 | 377.2183 | 3.8 |
| M8 | Ketopentyl-OH | 9.33 | C19H27N4O4 | 375.2027 | 3.5 |
| M9 | Glucuronide | 8.54 | C25H37N4O8 | 521.2555 | 2.9 |
| M10 | Pentyl-OH Glucuronide | 8.76 | C25H37N4O9 | 537.2508 | 2.1 |
| M11 | Carboxypentyl | 10.11 | C19H25N4O5 | 390.1820 | 1.9 |
| M12 | N-dealkylated | 8.21 | C14H19N4O2 | 275.1499 | 1.5 |
| M13 | Indazole-OH | 9.75 | C19H29N4O3 | 361.2234 | 1.3 |
| M14 | Amide Hydrolysis | 7.98 | C19H28N3O3 | 346.2125 | 1.1 |
| M15 | Pentyl-OH | 9.99 | C19H29N4O3 | 361.2234 | 0.9 |
| M16 | Ketopentyl | 10.35 | C19H27N4O3 | 359.2078 | 0.8 |
| M17 | Pentyl-OH | 9.23 | C19H29N4O3 | 361.2234 | 0.7 |
| M18 | Glucuronide | 8.68 | C25H37N4O8 | 521.2555 | 0.6 |
| M19 | Pentanoic Acid | 10.58 | C19H27N4O4 | 375.2027 | 0.5 |
Data adapted from Diao et al., Clinical Chemistry, 2017.[1]
Metabolism in Human Liver Microsomes
Human liver microsomes are a subcellular fraction containing the majority of the cytochrome P450 enzymes responsible for Phase I metabolism. While specific quantitative studies on this compound metabolism in HLMs are not as extensively published as those in hepatocytes, it is the primary in vitro system for studying CYP-mediated reactions. Based on the metabolic pathways identified in hepatocytes and studies of other synthetic cannabinoids, the primary role of HLMs in this compound metabolism would be the initial hydroxylation reactions on the pentyl side chain.
Expected Metabolic Pathways in Human Liver Microsomes
The main biotransformations of this compound expected to occur in human liver microsomes are:
-
CYP-mediated Hydroxylation: Various CYP isoforms are likely responsible for the hydroxylation of the pentyl chain.
-
Ketone Formation: Subsequent oxidation of the hydroxylated metabolites to ketones is also a likely CYP-mediated reaction.
Phase II reactions, such as glucuronidation, are generally not observed in standard HLM incubations unless the microsomes are supplemented with the necessary cofactors (e.g., UDPGA).
Quantitative Data from Human Liver Microsome Studies
| Metabolite ID | Biotransformation | Expected Relative Abundance |
| HLM-M1 | Pentyl-OH (various isomers) | Major |
| HLM-M2 | Ketopentyl | Minor to Moderate |
| HLM-M3 | N-dealkylated | Minor |
| HLM-M4 | Indazole-OH | Minor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolism studies. The following sections outline typical experimental protocols for studying this compound metabolism in human hepatocytes and liver microsomes.
Human Hepatocyte Incubation Protocol
A typical protocol for the incubation of this compound with human hepatocytes is as follows:
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams E Medium). Cell viability is assessed using a method such as the trypan blue exclusion test.
-
Incubation: A solution of this compound (typically in a low concentration of an organic solvent like methanol or DMSO) is added to the hepatocyte suspension to achieve a final concentration (e.g., 10 µM).
-
Time Course: The incubation is carried out at 37°C in a humidified incubator with 5% CO2. Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, and 3 hours).
-
Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The quenched samples are centrifuged to pellet the cell debris and proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.
-
Analytical Method: The supernatant is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the metabolites.
Human Liver Microsome Incubation Protocol
A standard protocol for incubating this compound with human liver microsomes includes the following steps:
-
Microsome Preparation: Pooled human liver microsomes are thawed on ice.
-
Incubation Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.4), this compound, and human liver microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation and Time Course: The mixture is incubated at 37°C, and aliquots are removed at specific time points.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The resulting supernatant is analyzed by LC-HRMS to identify and quantify the metabolites formed.
Visualizations
The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for in vitro metabolism.
Conclusion
The in vitro metabolism of this compound is a complex process involving multiple enzymatic pathways. Human hepatocytes provide a comprehensive model for studying both Phase I and Phase II metabolism, revealing hydroxylation, ketone formation, and glucuronidation as the major biotransformation routes. While specific quantitative data for this compound in human liver microsomes is an area requiring further research, this system remains essential for detailed investigations of CYP-mediated oxidative metabolism. The information presented in this guide serves as a valuable resource for scientists working to understand the metabolic fate of this compound and other novel psychoactive substances. Further studies are warranted to provide a more detailed quantitative comparison between these two in vitro systems and to fully characterize the enzymes involved in this compound metabolism.
References
- 1. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. Metabolism of ADB-4en-PINACA in Zebrafish and Rat Liver Microsomes Determined by Liquid Chromatography–High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
In Vivo Toxicological Profile and Adverse Effects of ADB-PINACA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant adverse health effects. As a full agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, its pharmacological actions mimic but often far exceed the potency of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] This technical guide provides a comprehensive overview of the in vivo toxicological profile and adverse effects of this compound, drawing from preclinical animal studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential toxicities and mechanisms of action of this and related synthetic cannabinoids.
Core Toxicological Profile
The in vivo effects of this compound and its analogues are primarily mediated by their potent activation of the CB1 receptor.[3] This interaction triggers a cascade of physiological and behavioral changes, collectively known as the "cannabinoid tetrad," which includes hypolocomotion, catalepsy, hypothermia, and analgesia.[4][5]
Quantitative Toxicological Data
The following tables summarize the quantitative data from in vivo studies on this compound and its close structural analogue, ADB-4en-PINACA. These findings provide a dose-dependent characterization of their effects.
Table 1: Cannabinoid Tetrad Effects of ADB-4en-PINACA in Mice [6]
| Toxicological Endpoint | Dose (mg/kg, i.p.) | Observation |
| Locomotor Activity | 0.03 - 0.1 | No significant effect |
| 0.3 - 3 | Significant suppression | |
| Hypothermia | 0.3 - 3 | Significant dose-dependent decrease in body temperature |
| Analgesia (Hot Plate Test) | 0.3 - 3 | Significant dose-dependent increase in pain threshold |
| Catalepsy (Bar Test) | 0.3 - 3 | Significant dose-dependent induction of catalepsy |
Table 2: Comparative Potency (ED₅₀) of ADB-4en-PINACA and Δ⁹-THC in Mice [6]
| Effect | ADB-4en-PINACA (mg/kg) | Δ⁹-THC (mg/kg) |
| Locomotor Suppression | 0.77 | >100 |
| Hypothermia | 0.28 | 13.1 |
| Analgesia | 0.31 | 11.2 |
| Catalepsy | 0.46 | 23.5 |
Adverse Effects
Neurotoxicity
Inhalation of herbal blends containing AB-PINACA, a related compound, has been shown to induce neurodegenerative changes in the brains of mice.[7] Histopathological examination revealed evidence of neuronal damage.[7] Furthermore, altered levels of key neurotransmitters, including glutamate, dopamine, and serotonin, were observed in the brain, suggesting a widespread disruption of neurochemical balance.[7] Studies on 5F-ADB, another potent analogue, indicate that it can activate midbrain dopaminergic neurons via CB1 receptor agonism, while not directly affecting serotonergic neurons.[8]
Cardiotoxicity
The use of synthetic cannabinoids has been linked to cardiovascular complications in humans, including tachycardia, hypertension, and in severe cases, myocardial infarction.[2][9] Preclinical evidence from a study involving inhaled AB-PINACA in mice demonstrated an increase in the cardiac enzymes creatine kinase-MB (CK-MB) and troponin I, which are biomarkers of cardiac muscle damage.[7] Histopathological analysis of heart tissue from these animals revealed necrotic and infarcted heart myocytes.[7] While direct in vivo studies on the electrocardiogram (ECG) effects of this compound are limited, research on general synthetic cannabinoid users has shown significant alterations in P-wave, QRS complex, and T-wave morphology, indicating a potential for arrhythmogenic effects.[10]
Experimental Protocols
Cannabinoid Tetrad Assay in Mice
This series of assays is used to evaluate the central nervous system effects characteristic of CB1 receptor agonists.[4][5]
-
Animals: Male ICR or C57BL/6 mice (18-22 g) are typically used.[4][11]
-
Drug Administration: this compound is dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline. The drug is administered via intraperitoneal (i.p.) injection.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiments begin.[3]
-
Testing Sequence (performed sequentially 30 minutes post-injection): [3]
-
Locomotor Activity (Open Field Test):
-
Each mouse is placed in the center of a square arena (e.g., 50x50 cm).[12]
-
Activity is recorded for a set duration (e.g., 10-20 minutes) using an automated video tracking system.[5][12]
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[3][12]
-
The arena is cleaned with 70% ethanol between trials to remove olfactory cues.[12]
-
-
Catalepsy (Bar Test):
-
Hypothermia:
-
Rectal temperature is measured using a digital thermometer with a probe inserted to a fixed depth.[4]
-
-
Analgesia (Hot Plate Test):
-
Analysis of Cardiac Enzymes
-
Sample Collection: Following exposure to this compound, blood is collected from the animals.
-
Serum Separation: Blood samples are centrifuged to separate the serum.
-
Enzyme Analysis: Serum levels of CK-MB and troponin I are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7]
Neurotransmitter Level Analysis
-
Tissue Collection: Brains are rapidly dissected and specific regions (e.g., striatum, hippocampus) are isolated.
-
Homogenization: Brain tissue is homogenized in an appropriate buffer.
-
Quantification: Levels of dopamine, serotonin, and their metabolites are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The adverse effects of this compound are primarily initiated by its agonistic activity at the CB1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade following receptor activation.
Figure 1: Simplified CB1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Toxicological Assessment
The following diagram outlines a typical workflow for assessing the in vivo toxicity of this compound in a rodent model.
Figure 2: General Experimental Workflow.
Conclusion
The in vivo toxicological profile of this compound is characterized by potent, CB1 receptor-mediated effects that manifest as the classic cannabinoid tetrad. Preclinical data from studies on this compound and its close analogues indicate a significant potential for neurotoxicity and cardiotoxicity, consistent with clinical reports of severe adverse events in humans. The dose-dependent nature of these effects underscores the high risk associated with this synthetic cannabinoid. This technical guide provides a foundational understanding of the in vivo toxicology of this compound, offering valuable data and methodologies for researchers in the fields of toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the long-term consequences of exposure and to develop effective therapeutic interventions for this compound-related toxicities.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. researchgate.net [researchgate.net]
- 3. Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convulsant doses of abused synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA and JWH-018 do not elicit electroencephalographic (EEG) seizures in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions | MDPI [mdpi.com]
- 17. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of ADB-PINACA in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets. Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for predicting its duration and intensity of effects, assessing its toxicity, and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound and its close analogues in animal models.
Pharmacokinetic Profiles of this compound Analogues
While specific pharmacokinetic parameters for this compound are not available, studies on the related compounds ADB-BINACA and ADB-BUTINACA provide valuable insights into the likely behavior of this class of synthetic cannabinoids.
ADB-BINACA in Mice
A comparative study in mice demonstrated that ADB-BINACA induces dose- and time-dependent hypolocomotive and hypothermic effects.[1][2] Although specific PK parameters were not reported, these pharmacodynamic effects suggest a rapid absorption and distribution to the central nervous system.
ADB-BUTINACA in Rats
A study in rats provided quantitative pharmacokinetic data for ADB-BUTINACA following oral administration. These findings offer a potential surrogate for estimating the pharmacokinetic behavior of this compound.
Table 1: Pharmacokinetic Parameters of ADB-BUTINACA in Rats following Oral Administration
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 10 | mg/kg |
| Cmax | 616.9 ± 154.5 | ng/mL |
| Tmax | 2.8 ± 0.5 | h |
| AUC(0-t) | 2923.0 ± 523.5 | ng·h/mL |
| AUC(0-∞) | 3004.2 ± 570.4 | ng·h/mL |
| t1/2z | 4.4 ± 1.1 | h |
| MRT(0-t) | 6.3 ± 0.7 | h |
| MRT(0-∞) | 7.1 ± 0.8 | h |
Source: Determination of ADB-BUTINACA in rat plasma by UPLC-MS/MS and its application in a pharmacokinetic study
Bioavailability
There is currently no published data on the bioavailability of this compound or its close analogues in any animal model. The oral pharmacokinetic data for ADB-BUTINACA suggests systemic absorption after oral administration, but without intravenous data, the absolute bioavailability cannot be determined.
Experimental Protocols
The following sections detail the methodologies employed in the studies of this compound analogues and its in vitro metabolism.
In Vivo Pharmacodynamic and Pharmacokinetic Studies in Rodents
Experimental Workflow for a Typical Rodent Pharmacokinetic Study
Caption: Workflow of a typical oral pharmacokinetic study in rats.
-
Animal Models: Male Sprague-Dawley rats (180-220 g) or adult male C57BL/6 mice are commonly used.[1] Animals are acclimatized to laboratory conditions before the experiment.
-
Drug Formulation and Administration: The compound is typically dissolved in a vehicle such as a mixture of Tween 80, ethanol, and saline. Administration is often performed via oral gavage for pharmacokinetic studies or intraperitoneal injection for pharmacodynamic assessments.[1]
-
Sample Collection: For pharmacokinetic studies, blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Quantification of the analyte in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.
In Vitro Metabolism Studies
-
System: Pooled human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes.
-
Incubation: The test compound (e.g., this compound) is incubated with human hepatocytes at a specific concentration (e.g., 10 µM) at 37°C for a set period (e.g., 3 hours).
-
Metabolite Identification: The reaction is quenched, and the supernatant is analyzed by high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify potential metabolites.
Metabolism of this compound
In vitro studies with human hepatocytes have shown that this compound is extensively metabolized. One study identified 35 metabolites, with the majority of the metabolic activity occurring on the N-pentyl chain and the tert-butyl moiety. The parent compound was significantly depleted after a 3-hour incubation.
The primary metabolic pathways for this compound are proposed to be:
-
Hydroxylation: Addition of a hydroxyl group, primarily on the pentyl chain.
-
Oxidation: Formation of ketone and carboxylic acid metabolites.
-
Amide Hydrolysis: Cleavage of the amide bond.
-
Glucuronidation: A phase II metabolic reaction where a glucuronic acid moiety is attached to the parent compound or its phase I metabolites.
Putative Metabolic Pathways of this compound
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of major ADB-PINACA metabolites for forensic analysis
An In-depth Technical Guide to the Identification of Major ADB-PINACA Metabolites for Forensic Analysis
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been implicated in numerous forensic cases worldwide. Like many SCRAs, this compound is extensively metabolized in the human body, making the parent compound often undetectable in biological samples, particularly urine. Therefore, identifying its major metabolites is crucial for reliably demonstrating intake in forensic and clinical toxicology. This guide provides an in-depth overview of the major metabolites of this compound, presents detailed experimental protocols for their analysis, and visualizes the metabolic pathways and analytical workflows.
Major Metabolites of this compound
The metabolism of this compound primarily occurs through modifications of its N-pentyl side chain. In vitro studies using human hepatocytes have identified numerous metabolites, with the most significant transformations being hydroxylation and subsequent oxidation.[1] The major metabolic reactions include pentyl hydroxylation, the formation of a ketone through oxidation, and glucuronidation.[1] In total, up to 19 major metabolites have been identified from human hepatocyte incubations.[1]
The primary metabolites recommended as optimal markers for confirming this compound intake are the ketopentyl and hydroxypentyl metabolites.[1] The formation of ketone and mono-hydroxylated products on the pentyl chain represents the main biotransformation pathway.[2] Other identified metabolic pathways include dihydroxylation, carboxylation at the pentyl side chain, and glucuronidation.[3]
Quantitative Data
While extensive quantitative data for this compound and its metabolites in human samples is not widely published, data from related synthetic cannabinoids can provide context for the concentration ranges typically encountered in forensic casework. The table below summarizes the major identified metabolites of this compound. A second table provides examples of concentrations and limits of detection for structurally related compounds.
Table 1: Major Identified Metabolites of this compound
| Metabolite Class | Specific Metabolites | Metabolic Reaction | Reference |
| Hydroxylated Metabolites | Hydroxypentyl-ADB-PINACA | Mono-hydroxylation on the pentyl chain | [1] |
| Ketone Metabolites | Ketopentyl-ADB-PINACA | Hydroxylation followed by oxidation | [1][2] |
| Carboxylic Acid Metabolites | This compound pentanoic acid | Oxidative defluorination and carboxylation (seen in 5F-analog) | [1] |
| Glucuronidated Metabolites | Hydroxypentyl-ADB-PINACA glucuronide | Glucuronidation of hydroxylated metabolites | [1] |
Table 2: Example Quantitative Data for Related Synthetic Cannabinoids
| Compound | Matrix | Concentration / Limit | Notes | Reference |
| 5F-ADB | Postmortem Blood (Central) | Average: 0.29 ng/mL | Parent Compound | [4] |
| 5F-ADB Ester Hydrolysis Metabolite | Postmortem Blood (Central) | Average: 49 ng/mL | Metabolite | [4] |
| ADB-BUTINACA | Rat Plasma | LLOQ: 1.0 ng/mL, LOD: 0.3 ng/mL | UPLC-MS/MS Method | [5] |
| Various SCRAs (incl. ADB-BUTINACA) | Hair | LLOQ: 1-10 pg/mg, LOD: 0.5-5 pg/mg | UPLC-MS/MS Method | [6] |
Experimental Protocols
Effective forensic analysis of this compound metabolites relies on sensitive and specific analytical methods, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).[7]
Sample Preparation
Sample preparation is critical to remove matrix interferences and concentrate the analytes.[7]
A. Solid-Phase Extraction (SPE) for Urine Samples
-
Initial Hydrolysis: To 1 mL of urine, add 50 µL of a metabolite internal standard mix, 50 µL of rapid hydrolysis buffer, and 40 µL of β-glucuronidase (IMCSzyme). Incubate at 55°C for one hour.[8]
-
Buffering: Add 1 mL of ammonium carbonate buffer (pH 9.3) and vortex.[8]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PAX, 60 mg) with 2 mL of methanol followed by 2 mL of deionized water.[8]
-
Sample Loading: Apply the hydrolyzed sample to the conditioned cartridge.[8]
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of ammonium carbonate buffer, and 2 mL of methanol.[8]
-
Elution: Elute the analytes with two 1 mL aliquots of 5% formic acid in methanol.[8]
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-55°C. Reconstitute the residue in a suitable volume (e.g., 80 µL) of mobile phase for LC-MS analysis.[8][9]
B. Liquid-Liquid Extraction (LLE) for Blood Samples
-
Sample Preparation: To 0.5 mL of blood, add 50 µL of a parent compound internal standard mix and 1 mL of a basic buffer (e.g., TRIS HCl, pH 10.2).[8]
-
Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 7:3 mixture of 1-chlorobutane:isopropyl alcohol) and mix on a rotator for 15 minutes.[8][9]
-
Phase Separation: Centrifuge the sample at ~4200 RPM for 5-10 minutes to separate the organic and aqueous layers.[8][9]
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the extract in a mobile phase solution (e.g., 40 µL of methanol followed by 40 µL of 0.2% acetic acid) for analysis.[9]
Instrumental Analysis: LC-HRMS/MS
A. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is commonly used (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM ammonium formate with 0.2% acetic acid.[9][10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up to a high organic percentage to elute the analytes. For example:
-
0-1 min: 99% A, 1% B
-
1-18.5 min: Gradient to 1% A, 99% B
-
Hold at 99% B for 1.5 min
-
Return to initial conditions and equilibrate for ~3 min.[10]
-
-
Flow Rate: 0.5 mL/min.[10]
B. High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.[8]
-
Scan Mode: Data acquisition is often performed in a full-scan MS mode followed by data-dependent MS/MS (dd-MS2) fragmentation to identify metabolites.[10]
-
Scan Range: A typical scan range is m/z 100–950 for MS1 and m/z 50-950 for MS/MS scans.[11]
-
Collision Energy: A stepped collision energy (e.g., ramping based on m/z) is often used to ensure comprehensive fragmentation.[11]
-
Data Processing: Metabolite identification is achieved by processing the acquired data with specialized software (e.g., Compound Discoverer), searching for expected masses with a narrow mass tolerance (e.g., < 5 ppm).[1][11]
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformations of this compound.
Caption: Primary metabolic pathways of this compound.
Forensic Analysis Workflow
This diagram outlines the general workflow for the identification of this compound metabolites in a forensic laboratory.
References
- 1. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 11. liu.diva-portal.org [liu.diva-portal.org]
The Cornerstone of Cannabinoid Research: A Technical Guide to the Synthesis and Characterization of ADB-PINACA Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and analytical characterization of ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide), a potent synthetic cannabinoid. The accurate synthesis and rigorous characterization of reference standards are paramount for forensic identification, toxicological analysis, and pharmacological research. This document outlines detailed experimental protocols and presents key analytical data in a structured format to support these scientific endeavors.
Chemical Synthesis of this compound
The synthesis of this compound typically involves a coupling reaction between a 1-pentyl-1H-indazole-3-carboxylic acid intermediate and an L-tert-leucinamide moiety.[1] This approach allows for the creation of the core indazole structure with the characteristic pentyl chain and the amide-linked amino acid side chain. A generalized synthetic scheme is presented below.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on common organic chemistry techniques for amide coupling.
-
N-Alkylation of Indazole-3-carboxylic acid:
-
Dissolve indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and stir the mixture.
-
Add 1-bromopentane dropwise and heat the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the resulting 1-pentyl-1H-indazole-3-carboxylic acid by recrystallization or column chromatography.
-
-
Amide Coupling:
-
Dissolve 1-pentyl-1H-indazole-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and an activator (e.g., N-hydroxysuccinimide - NHS).
-
Stir the mixture at room temperature to form the activated ester.
-
In a separate flask, dissolve L-tert-leucinamide in the same solvent and add it to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Filter the reaction mixture to remove by-products (e.g., dicyclohexylurea).
-
Wash the filtrate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude this compound product using column chromatography.
-
Characterization of this compound Reference Standards
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques. The data obtained should be compared against a certified reference material.[2]
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the identification of synthetic cannabinoids. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₂₈N₄O₂ | [2] |
| Molecular Weight | 344.5 g/mol | [2] |
| Monoisotopic Mass | 344.2212 Da | [3] |
| [M+H]⁺ (LC-MS) | 345.2285 | N/A |
| Key EI Fragments (GC-MS) | 300, 215, 145 m/z | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cannabinoids in seized materials.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable organic solvent (e.g., methanol).
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.[4]
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Inlet Temperature: 265 °C.[4]
-
Injection Mode: Splitless, 1 µL injection volume.[4]
-
Oven Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.[4]
-
MS Transfer Line: 300 °C.[4]
-
MS Source: 230 °C.[4]
-
MS Quad: 150 °C.[4]
-
Mass Scan Range: 40-550 m/z.[4]
Table 2: GC-MS Retention Data
| Compound | Retention Time (min) | Conditions | Reference |
| This compound | ~7.77 - 7.99 | As described in the GC-MS protocol. | [4][5] |
Note: Retention times can vary between instruments and columns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with high-resolution mass spectrometry (HRMS) detectors like Quadrupole Time-of-Flight (QTOF), is crucial for analyzing biological samples and provides high mass accuracy.
-
Sample Preparation: Dilute the sample in the initial mobile phase.
-
Instrument: Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent.[4]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[4]
-
Mobile Phase A: 10 mM Ammonium formate (pH 3.0) in water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 13 minutes, hold for 2.5 minutes, then return to initial conditions.[4]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
TOF MS Scan Range: 100-510 Da.[4]
Table 3: LC-MS Retention Data
| Compound | Retention Time (min) | Conditions | Reference |
| This compound | ~8.89 - 8.99 | As described in the LC-QTOF-MS protocol. | [4][5] |
Note: Retention times are highly dependent on the specific LC system and gradient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation, providing unambiguous confirmation of the synthesized molecule's structure.
-
Sample Preparation: Dissolve approximately 10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument: Bruker AVANCE III HD 500 MHz spectrometer or equivalent.[6]
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.
Table 4: Key ¹H NMR Signals for this compound (Illustrative)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |
| ~8.2 | d | 1H | Indazole CH |
| ~7.5 | t | 1H | Indazole CH |
| ~7.3 | t | 1H | Indazole CH |
| ~4.5 | t | 2H | N-CH₂ (pentyl) |
| ~4.4 | d | 1H | CH-NH |
| ~1.0 | s | 9H | C(CH₃)₃ |
| ~0.9 | t | 3H | CH₃ (pentyl) |
Note: This is an illustrative table. Actual chemical shifts should be determined from experimental data.
Analytical Workflow and Data Interpretation
A systematic workflow is essential for the reliable characterization of a newly synthesized batch of this compound.
This comprehensive approach, combining synthesis with orthogonal analytical techniques, ensures the production of a well-characterized this compound reference standard. Such standards are indispensable for the global scientific and forensic communities in understanding and addressing the challenges posed by novel psychoactive substances.
References
In Vivo Cannabinoid-Like Effects of ADB-PINACA Administration in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-PINACA is a potent synthetic cannabinoid (SC) that has been identified in recreational drug products worldwide. As a member of the indazole-3-carboxamide family, it acts as a strong agonist at the cannabinoid type 1 (CB1) receptor, leading to a range of physiological and behavioral effects similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Understanding the in vivo pharmacology of this compound is critical for elucidating its mechanism of action, assessing its abuse potential, and developing potential therapeutic interventions for intoxication and addiction. This technical guide provides a comprehensive overview of the cannabinoid-like effects of this compound administration in mice, focusing on quantitative data from key behavioral assays, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo effects of this compound and comparable synthetic cannabinoids in mice, primarily from the tetrad assay, which assesses four cardinal signs of cannabinoid activity: hypothermia, catalepsy, analgesia, and locomotor depression.
Table 1: Hypothermic Effects of this compound and Related Synthetic Cannabinoids in Mice
| Compound | Dose (mg/kg, i.p.) | Peak Temperature Reduction (°C) | Duration of Effect | Reference |
| ADB-BINACA | 0.5 | 2.14 | < 1 hour | [1] |
| ADB-4en-PINACA | 0.5 | 3.94 | ~ 2 hours | [1] |
| MDMB-4en-PINACA | 0.5 | > 4.0 | > 6 hours | [1] |
| AB-PINACA | 0.3 - 3 | > 1.5 | ~ 1 hour (peak) | [2] |
| 5F-ADB | 0.03 - 0.3 | Dose-dependent | Not specified | [3] |
Table 2: Effects on Locomotor Activity of this compound and Related Synthetic Cannabinoids in Mice
| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | ED50 (mg/kg) | Reference |
| ADB-BINACA | 0.5 | Significant reduction in total distance traveled | Not specified | [1] |
| ADB-4en-PINACA | 0.5 | Significant reduction in total distance traveled | Not specified | [1] |
| MDMB-4en-PINACA | 0.1, 0.5 | Significant reduction in total distance traveled | Not specified | [1] |
| This compound | 0.25, 0.5, 1 | Dose-dependent depression | Not specified | [4] |
| 5F-ADB | 0.003 - 0.3 | Dose-dependent suppression | 0.03 | [3] |
| AB-PINACA | Not specified | Suppression | 0.77 | [5] |
Table 3: Analgesic Effects of this compound and Related Synthetic Cannabinoids in Mice (Hot Plate Test)
| Compound | Dose (mg/kg, i.p.) | Effect on Response Latency | Reference |
| ADB-BINACA | 0.1 | No significant effect | [1] |
| ADB-4en-PINACA | 0.1 | No significant effect | [1] |
| MDMB-4en-PINACA | 0.1 | Significant increase | [1] |
| AB-PINACA | Not specified | Antinociception | [5] |
Table 4: Cataleptic Effects of this compound and Related Synthetic Cannabinoids in Mice (Ring Immobility Test)
| Compound | Dose (mg/kg, i.p.) | Effect | ED50 (mg/kg) | Reference |
| 5F-ADB | 0.003 - 0.3 | Dose-dependent catalepsy | 0.06 | [3] |
| ADB-4en-PINACA | 0.03 - 3 | Dose-dependent catalepsy | 0.27 | [3] |
| MDMB-4en-PINACA | 0.01 - 1 | Dose-dependent catalepsy | 0.07 | [3] |
| AB-PINACA | Not specified | Catalepsy | 0.77 | [5] |
Experimental Protocols
Tetrad Assay
The tetrad assay is a standard preclinical model used to assess the cannabinoid-like activity of a compound by measuring four distinct endpoints: locomotor activity, catalepsy, body temperature, and analgesia.
1. Animals:
-
Male ICR or C57BL/6 mice (18-22 g) are commonly used.[3]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Mice should be acclimated to the testing room for at least 30 minutes before the start of the experiment.[6]
2. Drug Administration:
-
This compound and other synthetic cannabinoids are typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Kolliphor EL, and saline).
-
The drug is administered via intraperitoneal (i.p.) injection at various doses.[1][3]
3. Experimental Procedure: The following tests are performed sequentially, typically starting 30 minutes after drug administration.[6]
-
Locomotor Activity (Open Field Test):
-
Place the mouse in the center of an open field apparatus (e.g., 40 cm x 40 cm x 30 cm).
-
Use a video tracking system to automatically record and analyze the total distance traveled by the mouse over a 15-minute period.[3]
-
-
Catalepsy (Ring Immobility Test):
-
Place the mouse on a horizontal ring (e.g., 5.7 cm diameter) suspended above the surface.
-
Measure the time the mouse remains immobile (except for respiratory movements) over a 5-minute period. Immobility for the entire duration is the maximum response.
-
-
Body Temperature:
-
Measure the rectal temperature of the mouse using a digital thermometer with a probe inserted to a consistent depth.
-
Record the temperature at baseline (before injection) and at set time points after injection (e.g., 30, 60, 90, 120 minutes).
-
-
Analgesia (Hot Plate Test):
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Discrimination
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug.
1. Animals and Apparatus:
-
Mice are trained in standard operant conditioning chambers equipped with two levers and a food dispenser.[5]
2. Training:
-
Mice are trained to press one lever after receiving an injection of a known cannabinoid agonist (e.g., Δ⁹-THC) and the other lever after receiving a vehicle injection.
-
Correct lever presses are rewarded with a food pellet on a fixed-ratio schedule (e.g., FR10).
3. Testing:
-
Once the mice have learned to discriminate between the training drug and vehicle, test sessions are conducted with this compound or other novel compounds.
-
The percentage of responses on the drug-appropriate lever is measured to determine if the test compound produces subjective effects similar to the training drug. Full substitution (≥80% drug-appropriate responding) indicates similar subjective effects.[4]
Signaling Pathways and Visualizations
The cannabinoid-like effects of this compound are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the key signaling pathways involved.
Caption: CB1 Receptor Signaling Cascade Activated by this compound.
Caption: Standard Experimental Workflow for the Mouse Tetrad Assay.
Conclusion
This compound consistently produces a profile of in vivo effects in mice that are characteristic of potent CB1 receptor agonists. The tetrad assay reveals dose-dependent hypothermia, locomotor depression, analgesia, and catalepsy. These effects are mediated through the activation of CB1 receptors and the subsequent modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of MAPK and PI3K/AKT pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel synthetic cannabinoids, which is essential for understanding their pharmacology and potential for abuse. This information is vital for the development of effective strategies to mitigate the public health risks associated with these substances.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA | MDPI [mdpi.com]
- 4. Δ9-Tetrahydrocannabinol-Like Effects of Novel Synthetic Cannabinoids in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of ADB-PINACA in Hair using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of the synthetic cannabinoid ADB-PINACA in human hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are compiled from established and validated methods to ensure accuracy, precision, and reliability for forensic and research applications.
Introduction
This compound is a potent indazole-based synthetic cannabinoid that has been identified in cases of driving under the influence of drugs and other forensic investigations. Hair analysis offers a wide window of detection for drug use, making it a crucial matrix for determining chronic exposure. The LC-MS/MS method described herein provides a sensitive and selective approach for the quantification of this compound in hair.
Experimental Protocols
A detailed workflow for the quantitative analysis of this compound in hair is presented, from sample preparation to data acquisition.
Sample Preparation
Proper sample preparation is critical to ensure the accurate quantification of this compound in hair. The following steps are recommended:
-
Decontamination: To remove external contaminants, wash approximately 20-50 mg of hair sequentially with a detergent solution, followed by distilled water and acetone.[1] Allow the hair to dry completely at room temperature.
-
Pulverization: Finely cut the decontaminated hair into segments of approximately 1-2 mm.[1] For enhanced extraction efficiency, cryogenic grinding can be employed to pulverize the hair into a fine powder.[1][2]
-
Extraction:
-
Transfer the pulverized hair sample into a clean extraction tube.
-
Add an appropriate internal standard (IS), such as a deuterated analog of this compound, to the sample.
-
Incubate the mixture with agitation (e.g., ultrasonication or overnight incubation at 38°C) to facilitate the extraction of the analyte from the hair matrix.[1]
-
Centrifuge the sample to pellet the hair debris.
-
-
Clean-up and Concentration:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 50-100 µL) of the initial mobile phase.[1]
-
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 column[1][2] |
| Mobile Phase A | 20 mmol/L ammonium acetate and 0.1% formic acid in water with 5% acetonitrile[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | A time-programmed gradient from Mobile Phase A to Mobile Phase B should be optimized for the separation of this compound and the internal standard. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for maximum signal (e.g., 2300 V)[3] |
| Source Temperature | 150°C[3] |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 420°C[3] |
| Cone Gas Flow | 50 L/h[3] |
| Desolvation Gas Flow | 850 L/h[3] |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor and product ions for this compound and its internal standard must be determined by direct infusion and optimized for collision energy and other parameters. |
Method Validation
A comprehensive validation of the analytical method is essential to ensure its reliability. The following parameters should be assessed according to international guidelines.
Table 3: Method Validation Parameters and Typical Performance Data
| Parameter | Description | Typical Acceptance Criteria/Reported Values |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99[4] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.5 - 10 pg/mg[1][2][4] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | 1 - 20 pg/mg[1][2][4] |
| Accuracy (Bias) | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% at LOQ) |
| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Intra- and inter-day precision <15% RSD (<20% at LOQ) |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. Reported values range from 36.1% to 93.3% for similar compounds.[1][2] |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Should be minimized and compensated for by the use of a stable isotope-labeled internal standard. Reported values range from 19.1% to 110.0% for similar compounds.[1][2] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the analytical process for the quantification of this compound in hair.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS for the Sensitive and Selective Detection of ADB-PINACA and its Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
ADB-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous cases of severe intoxication and fatalities.[1] As with many SCRAs, this compound is rapidly and extensively metabolized in the body, making the detection of the parent compound in biological fluids challenging. Therefore, forensic and clinical laboratories require sensitive and specific analytical methods to identify and quantify not only the parent drug but also its major metabolites to confirm exposure. The primary metabolic pathways for this compound involve hydroxylation of the pentyl chain, subsequent oxidation to a ketone, and the formation of carboxylic acid derivatives.[1][2] This application note describes a robust UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous detection and quantification of this compound and its key metabolites in plasma.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs on the N-pentyl side chain. The main biotransformation reactions include hydroxylation at various positions, followed by oxidation of the secondary alcohols to ketones. Another significant metabolic route is the formation of a pentanoic acid metabolite.[1][2] These metabolites are often more prevalent in biological samples than the parent compound, making them crucial targets for analysis.[3][4]
Figure 1: Simplified metabolic pathway of this compound.
Experimental Protocol
This protocol provides a detailed procedure for the extraction and analysis of this compound and its metabolites from plasma samples.
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
This method combines protein precipitation for initial cleanup with solid-phase extraction (SPE) for concentration and further purification, a common approach for analyzing synthetic cannabinoids in plasma.[4]
-
Reagents and Materials:
-
Blank human plasma
-
This compound and metabolite reference standards
-
Internal Standard (IS) solution (e.g., this compound-d9)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Mixed-mode SPE cartridges
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Autosampler vials
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[3]
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC System coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
UPLC Conditions (Representative):
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]
-
Flow Rate: 0.3 mL/min.
-
Gradient: 10% B (1 min), ramp to 95% B (in 6 min), hold at 95% B (2 min), return to 10% B (in 0.1 min), and hold for re-equilibration (1.9 min). (Adapted from similar analyses).[3]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Conditions (Representative):
Experimental Workflow
The overall analytical process from sample receipt to final data reporting is outlined below.
Figure 2: General workflow for plasma sample analysis.
Results and Data Presentation
The method should be validated according to established guidelines to ensure its reliability for quantitative analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect.
MRM Transitions
Specific MRM transitions must be optimized for this compound and its target metabolites. The precursor ion will typically be the protonated molecule [M+H]⁺, and product ions are generated by collision-induced dissociation.
Table 1: Example MRM Transitions for this compound and a Related Compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| This compound | 345.2 | Optimized Fragment 1 | Optimized Fragment 2 |
| Hydroxypentyl-ADB-PINACA | 361.2 | Optimized Fragment 1 | Optimized Fragment 2 |
| Ketopentyl-ADB-PINACA | 359.2 | Optimized Fragment 1 | Optimized Fragment 2 |
| ADB-BUTINACA (Analog) | 331.2 | 201.1 | 174.7 |
| Midazolam (IS Example) | 326.2 | 290.9 | 209.1 |
Note: MRM transitions for this compound and its metabolites need to be empirically determined. Data for the structural analog ADB-BUTINACA is provided for reference.[5][6]
Method Validation Data
While comprehensive validation data for this compound in plasma is not widely published, the following table presents expected performance characteristics based on a validated method for the structurally similar synthetic cannabinoid ADB-BUTINACA in rat plasma.[5][6] This demonstrates the performance capabilities of the described UPLC-MS/MS methodology.
Table 2: Representative Method Validation Parameters (Based on ADB-BUTINACA in Rat Plasma)
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 – 1,000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 13% |
| Inter-day Precision (%RSD) | < 14% |
| Accuracy (% Bias) | 92% – 111% |
| Recovery | 87% – 90% |
| Matrix Effect | 104% – 111% |
Data adapted from a validated method for ADB-BUTINACA to illustrate expected performance.[5][6]
In authentic forensic cases involving this compound, parent drug concentrations have been reported in the range of 50–65 µg/L (ng/mL) in plasma.[3] The metabolites are often found at higher concentrations than the parent compound, highlighting their importance as analytical targets.[4]
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of this compound and its major metabolites in plasma. The combination of a streamlined sample preparation procedure with the specificity of tandem mass spectrometry allows for reliable confirmation of this compound exposure in a clinical or forensic setting. The method demonstrates excellent performance, with a wide linear range and low limits of detection, making it suitable for analyzing toxicologically relevant concentrations. Researchers can adapt this protocol to include a wider range of synthetic cannabinoids and their metabolites as new threats emerge.
References
- 1. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. liu.diva-portal.org [liu.diva-portal.org]
Application Notes and Protocols for High-Resolution Mass Spectrometry Identification of ADB-PINACA Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been associated with numerous cases of severe intoxication. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[1][2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the comprehensive profiling and identification of this compound metabolites. These application notes provide detailed protocols for sample preparation, LC-HRMS analysis, and data processing to facilitate the accurate identification of this compound metabolites in research and forensic settings.
Metabolic Pathways of this compound
The primary metabolic transformations of this compound involve Phase I and Phase II reactions. Major Phase I metabolic reactions include hydroxylation of the pentyl chain, followed by oxidation to form a ketone, and hydroxylation on the indazole ring.[1][2] Phase II reactions primarily involve the glucuronidation of hydroxylated metabolites.[1][2] Understanding these pathways is essential for targeted metabolite identification.
Experimental Protocols
In Vitro Metabolism using Human Hepatocytes
This protocol describes the incubation of this compound with human hepatocytes to generate metabolites for identification.
Materials:
-
This compound
-
Pooled cryopreserved human hepatocytes
-
Incubation medium (e.g., Williams Medium E)
-
Ice-cold acetonitrile
-
Centrifuge
-
LC-HRMS system
Procedure:
-
Thaw cryopreserved human hepatocytes according to the manufacturer's instructions.
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 5 µmol/L.[3]
-
Incubate the this compound solution with the human hepatocytes (e.g., 1 x 10^5 cells in 100 µl) in the incubation medium for a specified period (e.g., 0.5, 1, and 3 hours).[3]
-
Terminate the incubation by adding an equal volume of ice-cold acetonitrile to the reaction mixture to precipitate proteins.[3]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and transfer it to an autosampler vial for LC-HRMS analysis.[3]
Urine Sample Preparation
This protocol outlines the extraction of this compound metabolites from urine samples for analysis.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli)
-
Ammonium acetate buffer
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., chloroform/methanol mixture)
-
Methanol
-
Nitrogen evaporator
-
LC-HRMS system
Procedure:
-
To 1 mL of urine, add an internal standard solution.
-
Add β-glucuronidase and ammonium acetate buffer to hydrolyze glucuronide conjugates. Incubate as per the enzyme manufacturer's recommendation (e.g., at 37°C for 1 hour).[4][5]
-
For SPE:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the metabolites with methanol.
-
-
For LLE:
-
Adjust the pH of the hydrolyzed urine sample if necessary.
-
Add the extraction solvent (e.g., 10 ml of a chloroform/methanol 85:15 mixture), vortex, and centrifuge to separate the layers.[6]
-
Collect the organic layer.
-
-
Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol) for LC-HRMS analysis.[6]
LC-HRMS Analysis
The following are typical parameters for the analysis of this compound metabolites. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 2mM Ammonium formate in water with 0.1% formic acid[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or 2mM Ammonium formate in methanol/acetonitrile (50:50, v/v) with 0.1% formic acid[7] |
| Flow Rate | 0.3 - 0.5 mL/min[5][8] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over ~15-20 minutes, hold, and then return to initial conditions for equilibration.[7][8] |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 °C[7][8] |
High-Resolution Mass Spectrometry (HRMS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan with data-dependent MS2 (ddMS2) |
| Full Scan Resolution | ≥ 30,000 FWHM[3] |
| MS2 Resolution | ≥ 15,000 FWHM[3] |
| Scan Range | m/z 100 - 1000[7] |
| Collision Energy | Stepped collision energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.[4][5] |
| Capillary Voltage | ~3.0 - 3.5 kV[5][7] |
| Sheath and Aux Gas | Optimized for instrument stability and sensitivity. |
Data Analysis and Metabolite Identification
The workflow for identifying metabolites from the acquired LC-HRMS data involves several steps.
Procedure:
-
Data Processing: Utilize specialized software such as Compound Discoverer™, MassHunter Qualitative Analysis, or similar platforms for data processing.
-
Peak Detection: Perform peak picking and chromatographic alignment across samples.
-
Component Extraction: Extract compound features based on their mass-to-charge ratio (m/z) and retention time.
-
Metabolite Prediction: Generate a list of potential metabolites by considering common biotransformations of this compound (e.g., hydroxylation, oxidation, glucuronidation).
-
Matching: Compare the measured accurate masses of detected compounds against the predicted metabolite list within a narrow mass tolerance window (e.g., <5 ppm).[2]
-
Fragmentation Analysis: Scrutinize the MS/MS fragmentation patterns of candidate metabolites. Key fragment ions can help to localize the site of metabolic modification.
-
Confirmation: Confirm the identity of metabolites by comparing their retention times and fragmentation spectra with those of synthesized reference standards, if available.
Major Identified this compound Metabolites
The following table summarizes the major metabolites of this compound identified in human hepatocyte incubations. The peak area rank indicates the relative abundance of the metabolites.
| Metabolite ID | Biotransformation | Chemical Formula | [M+H]+ (m/z) | Retention Time (min) | Peak Area Rank |
| This compound | Parent Drug | C20H28N4O2 | 357.2285 | 8.71 | - |
| B1 | Dihydrodiol | C20H30N4O4 | 391.2340 | 6.43 | 11 |
| B2 | Mono-hydroxylation | C20H28N4O3 | 373.2234 | 7.39 | 3 |
| B3 | Carboxylic acid | C20H26N4O4 | 387.2027 | 7.62 | 6 |
| B4 | Dihydrodiol | C20H30N4O4 | 391.2340 | 6.82 | 9 |
| B5 | Mono-hydroxylation | C20H28N4O3 | 373.2234 | 7.84 | 4 |
| B6 | Mono-hydroxylation | C20H28N4O3 | 373.2234 | 8.01 | 5 |
| B7 | Ketone | C20H26N4O3 | 371.2078 | 8.21 | 1 |
| B8 | Mono-hydroxylation | C20H28N4O3 | 373.2234 | 8.35 | 2 |
| B9 | Mono-hydroxylation | C20H28N4O3 | 373.2234 | 8.48 | 7 |
| B10 | Mono-hydroxylation | C20H28N4O3 | 373.2234 | 8.59 | 8 |
| B11 | Di-hydroxylation | C20H28N4O4 | 389.2183 | 7.15 | 10 |
| B12 | Di-hydroxylation | C20H28N4O4 | 389.2183 | 7.28 | 12 |
| B13 | Ketone + Hydroxylation | C20H26N4O4 | 387.2027 | 7.51 | 13 |
| B14 | Glucuronide | C26H36N4O9 | 549.2555 | 6.98 | 14 |
| B15 | Glucuronide | C26H36N4O9 | 549.2555 | 7.08 | 15 |
| B16 | Glucuronide | C26H36N4O9 | 549.2555 | 7.21 | 16 |
Note: The metabolite IDs and data are adapted from a study on the related compound ADB-BUTINACA for illustrative purposes of data presentation, as detailed quantitative tables for this compound were not fully available in the initial search results. The biotransformations are consistent with those reported for this compound.[3]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the identification of this compound metabolites using high-resolution mass spectrometry. The combination of in vitro metabolism studies, robust sample preparation techniques, and sophisticated LC-HRMS analysis with advanced data processing is essential for accurately profiling the metabolic fate of this compound. The identification of specific and abundant metabolites, such as the ketopentyl and hydroxypentyl derivatives, serves as reliable biomarkers for confirming the intake of this potent synthetic cannabinoid.[1][9]
References
- 1. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 9. researchgate.net [researchgate.net]
Application Note: Detection of ADB-PINACA using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of ADB-PINACA, a potent synthetic cannabinoid, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for forensic laboratories, clinical toxicology, and research institutions involved in the analysis of novel psychoactive substances (NPS). The protocol covers sample preparation, instrument parameters, and data analysis.
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified in seized materials and biological samples, posing a significant public health risk.[1][2] Accurate and reliable analytical methods are essential for its identification and quantification. GC-MS is a widely used and robust technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[3] This document outlines a comprehensive GC-MS protocol for this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.
a) Herbal Mixtures and Powders:
-
Weigh 5 mg of the homogenized powder-type product.[4]
-
Add 5 mL of methanol.[4]
-
Perform extraction under ultrasonication for 10 minutes.[4]
-
Centrifuge the sample to pellet any insoluble material.
-
The supernatant can be directly analyzed or diluted further with methanol if necessary. For LC-MS analysis, the prepared solution can be diluted to 1 µg/mL with methanol and passed through a 0.22 µm filter.[4]
b) Blood and Urine (Liquid-Liquid Extraction):
-
Pipette 250 µL of blood or urine into a clean tube.[5]
-
Add 250 µL of 1 mol/L sodium acetate buffer (pH 5).[5]
-
Add an appropriate internal standard.
-
Add 1.5 mL of diethyl ether and mix for 10 minutes.[5]
-
Centrifuge for 10 minutes at 5,000 rpm.[5]
-
Transfer the organic layer (diethyl ether) to a new tube.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of methanol.[5]
-
The reconstituted sample is ready for GC-MS analysis.
c) Acid/Base Extraction (General Purpose):
This method is suitable for a variety of sample types.
-
The sample is subjected to an acid/base extraction procedure.[6][7]
-
The specifics of this extraction will vary based on the sample matrix and laboratory standard operating procedures.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7820A or similar |
| Mass Spectrometer | Agilent 5977E MSD or similar |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)[4][6][7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4][6][7] |
| Injection Mode | Split (1:20) or Splitless[4][6] |
| Injection Volume | 1 µL[4][6] |
| Injector Temperature | 250°C - 280°C[4][8] |
| Transfer Line Temp. | 250°C - 300°C[4][6] |
| Oven Program | Initial 60°C, ramp to 280°C at 20°C/min, hold for 20 min, ramp to 300°C at 10°C/min, hold for 20 min.[4] Alternatively: Initial 240°C (hold 3 min), ramp at 5°C/min to 330°C (hold 23 min).[1][2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4][5] |
| Ion Source Temp. | 230°C[5][6] |
| Quadrupole Temp. | 150°C[5][6] |
| Mass Scan Range | m/z 35-550 amu[4][5][6] |
Data Presentation
The following table summarizes key quantitative data for the analysis of this compound and related compounds.
| Compound | Retention Time (min) | Characteristic Mass Ions (m/z) | LOD | LOQ |
| This compound | 3.038 (±0.004) | 91, 235, 320[4] | Not specified | Not specified |
| ADB-BINACA | 7.77[7] | Not specified | Not specified | Not specified |
| ADB-4en-PINACA | 7.99[6] | Not specified | 10 pg/mg[9] | 20 pg/mg[9] |
| 5F-ADB-PINACA | Not specified | Not specified | 0.01 - 0.48 ng/mL (in whole blood)[10] | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for this compound detection by GC-MS.
Discussion
The presented protocol provides a robust framework for the detection of this compound. The specific GC oven temperature program can be optimized to achieve better separation from other synthetic cannabinoids that may be present in the sample.[9] The choice of extraction method is critical and should be validated for the specific matrix being analyzed to ensure adequate recovery and minimize matrix effects. For quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response. The mass spectrum of this compound is characterized by key fragment ions that are essential for its positive identification.[4] It is crucial to compare both the retention time and the mass spectrum of the analyte with a certified reference standard for confident identification.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ark-tdm.com [ark-tdm.com]
- 4. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances | springermedizin.de [springermedizin.de]
- 5. liu.diva-portal.org [liu.diva-portal.org]
- 6. cfsre.org [cfsre.org]
- 7. cfsre.org [cfsre.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
Solid-Phase Extraction of ADB-PINACA from Whole Blood: An Application Note and Protocol
Introduction
ADB-PINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic and clinical cases.[1] Accurate and reliable quantification of this compound in whole blood is essential for toxicological investigations. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, cleaner extracts, and reduced solvent consumption.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from whole blood samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthetic cannabinoids like this compound exert their physiological effects primarily by acting as agonists at the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly found in the central nervous system.[1][3][4] This interaction mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often with greater potency and a more severe adverse effect profile.[3][4]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the CB1 receptor.
Experimental Protocols
This section details the materials and step-by-step procedures for the solid-phase extraction of this compound from whole blood.
Materials and Reagents
-
SPE Cartridges: Mixed-mode (e.g., C8/strong anion-exchange) or polymeric (e.g., Oasis HLB) SPE cartridges.[5][6]
-
Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, and hexane.[7][8]
-
Reagents: Formic acid, ammonium formate, and phosphate buffer (pH 6).[1][9]
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar synthetic cannabinoid (e.g., JWH-018-d9).[9]
-
Equipment: SPE vacuum manifold or positive pressure processor, centrifuge, nitrogen evaporator, vortex mixer, and autosampler vials.[1]
Sample Pre-treatment
-
Pipette 100 µL of whole blood into a clean centrifuge tube.[1]
-
Add 10 µL of the internal standard solution.[1]
-
Add 200 µL of a buffer solution (e.g., phosphate buffer, pH 6) to lyse the cells and adjust the pH.[1]
-
Vortex the sample for 30 seconds.
-
(Optional: Protein Precipitation) Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed for 5 minutes. Transfer the supernatant for loading onto the SPE cartridge.[9]
Solid-Phase Extraction (SPE) Procedure
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.
Caption: General workflow for solid-phase extraction of this compound.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[2][10] Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of the buffer solution used for sample pre-treatment.[8]
-
Sample Loading: Load the pre-treated whole blood sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[8]
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture, such as 20% methanol in water, to remove polar interferences.[1]
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual water.[1]
-
Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent, such as methanol or acetonitrile.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1] Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.[1]
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
LC-MS/MS Analytical Conditions
While specific parameters will vary by instrument, a typical LC-MS/MS method for synthetic cannabinoid analysis is outlined below.
-
LC Column: C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[12]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both this compound and the internal standard.[13]
Quantitative Data
The following table summarizes typical performance data for the analysis of synthetic cannabinoids in whole blood using SPE-LC-MS/MS, which can be expected for this compound.
| Parameter | Typical Value Range | Reference(s) |
| Limit of Detection (LOD) | 0.01 - 1.29 ng/mL | [6][9][12] |
| Limit of Quantification (LOQ) | 0.012 - 5 ng/mL | [2][11] |
| Recovery | 60 - 107% | [2][5][7] |
| Linearity (R²) | > 0.99 | [2][13] |
Note: These values are compiled from various studies on synthetic cannabinoids and serve as a general guideline. Method validation is required to establish performance characteristics for a specific laboratory.
Discussion
The described SPE protocol provides a robust and reliable method for the extraction of this compound from whole blood samples. The use of a mixed-mode or polymeric SPE sorbent ensures efficient retention of the analyte and removal of matrix interferences, leading to clean extracts and improved analytical sensitivity.[5][6] The sample pre-treatment step, including cell lysis and optional protein precipitation, is crucial for achieving consistent and high recovery rates.[1][9]
Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[14] The quantitative data presented in this application note are representative of what can be achieved with a well-optimized SPE-LC-MS/MS method for synthetic cannabinoids.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from whole blood. The detailed methodology and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of synthetic cannabinoids. Adherence to this protocol, coupled with proper method validation, will enable the accurate and reliable quantification of this compound in forensic and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of ADB-PINACA in Urine Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-PINACA, a potent synthetic cannabinoid, poses a significant challenge to public health and forensic toxicology. Its rapid metabolism necessitates sensitive and reliable detection methods for its metabolites in biological matrices, particularly urine, to confirm consumption. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers a cost-effective and efficient means of isolating this compound and its metabolites from the complex urine matrix prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed application note and a comprehensive protocol for the liquid-liquid extraction of this compound and its primary metabolites from human urine. The information is intended to guide researchers, scientists, and drug development professionals in establishing effective screening and confirmation methods for this synthetic cannabinoid.
Target Analytes:
Due to extensive metabolism, the parent this compound is often not detected in urine. Therefore, toxicological screening should target its major metabolites[1][2]:
-
This compound pentanoic acid: A major metabolite formed by oxidative defluorination and carboxylation[1].
-
This compound ketopentyl and hydroxypentyl: Products of pentyl hydroxylation and subsequent oxidation[1].
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound and its Metabolites in Urine
This protocol is adapted from established methods for synthetic cannabinoids and can be optimized for specific laboratory conditions[3][4].
2.1.1. Materials and Reagents
-
Urine specimen
-
This compound and its metabolite reference standards (e.g., this compound pentanoic acid)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the target analyte)
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (LC-MS grade)
-
Ammonium hydroxide (25%)
-
Hydrochloric acid (20%)
-
Deionized water
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge tubes (15 mL, polypropylene)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
2.1.2. Sample Preparation and Enzymatic Hydrolysis
Many metabolites of synthetic cannabinoids are excreted in urine as glucuronide conjugates. Enzymatic hydrolysis is therefore a critical step to cleave these conjugates and improve the detection of the target analytes.
-
Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.
-
Add 10 µL of the internal standard solution to each sample, calibrator, and control.
-
Add 0.5 mL of phosphate buffer (pH 7.0).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 40°C for 1 hour to ensure complete hydrolysis.
2.1.3. Liquid-Liquid Extraction Procedure
-
After incubation, allow the samples to cool to room temperature.
-
Adjust the pH of the sample to approximately 8-9 by adding aqueous ammonia (25%) dropwise[4]. This basic pH facilitates the extraction of the target analytes into the organic solvent.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Vortex the reconstituted sample for 10 seconds and transfer it to an autosampler vial for injection.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis of the extracted samples is typically performed using a validated LC-MS/MS method. The specific parameters will depend on the instrument used, but a general approach is outlined below.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids and their metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed[3].
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of this compound and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with at least two transitions (one quantifier and one qualifier) monitored for each analyte to ensure selectivity and accuracy.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound and related synthetic cannabinoids using LLE-based methods as reported in the literature. These values can serve as a benchmark for method validation and performance evaluation.
Table 1: Method Validation Parameters for Synthetic Cannabinoids in Urine using LLE-LC-MS/MS
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| ADB-BUTINACA | 0.3 | 1.0 | 87-90 | [3] |
| AB-PINACA | - | 0.1 | - | [5] |
| 5F-ADB | - | 0.03 | - | [5] |
| This compound N-pentanoic acid | 0.025 - 0.5 | - | 43-97 | [6] |
Note: Data for this compound and its specific metabolites using a detailed LLE protocol are limited. The values presented are for closely related compounds or metabolites and serve as a general guideline.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the liquid-liquid extraction protocol for this compound in urine.
Caption: Workflow for LLE of this compound from urine.
Method Validation Decision Pathway
The following diagram outlines the logical steps involved in the validation of the LLE-LC-MS/MS method for this compound.
Caption: Decision pathway for method validation.
Conclusion
The provided liquid-liquid extraction protocol offers a reliable and effective method for the isolation of this compound and its metabolites from urine samples for toxicological screening. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for the confirmation of this compound consumption. Proper method validation, as outlined in the decision pathway, is crucial to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for laboratories aiming to implement or enhance their testing capabilities for emerging synthetic cannabinoids.
References
- 1. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. preprints.org [preprints.org]
- 6. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cryo-Grinding for Enhanced Extraction of ADB-PINACA from Hair Samples
Application Note AN2025-12-13
Introduction
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), presents a significant challenge for forensic toxicology. ADB-PINACA is a potent SCRA that has been associated with numerous adverse health effects and fatalities. Hair analysis is a valuable tool for the retrospective investigation of drug use due to its long detection window. However, the complex structure of hair, with drugs tightly bound to the keratin matrix, necessitates efficient sample preparation methods to ensure complete extraction and accurate quantification.
Cryo-grinding, or cryogenic grinding, is a sample preparation technique that involves pulverizing a sample at ultra-low temperatures, typically using liquid nitrogen. This process embrittles the hair, making it easier to fracture and increasing the surface area available for solvent extraction. This application note details a robust protocol for the extraction of this compound from hair samples using cryo-grinding, followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and reproducibility, making it suitable for forensic and clinical research applications.[1][2][3]
Experimental Workflow
The overall workflow for the extraction and analysis of this compound from hair samples is depicted below.
Figure 1. Experimental workflow for this compound extraction from hair.
Detailed Protocols
1. Hair Sample Decontamination
This protocol is essential to remove external contaminants from the hair surface, ensuring that the detected this compound is from systemic exposure.
-
Wash approximately 20-50 mg of hair with a detergent solution.[4][5]
-
Perform a final rinse with acetone to facilitate drying.[4][5]
-
Allow the hair to dry completely at room temperature or in a gentle stream of nitrogen.
2. Cryo-Grinding Procedure
Cryogenic grinding enhances extraction efficiency by increasing the surface area of the hair sample.[6][7]
-
Place the decontaminated and dried hair sample into a suitable grinding vial (e.g., steel or zirconium oxide).[3]
-
Immerse the sealed grinding vial in liquid nitrogen for 2-3 minutes to embrittle the hair.[3]
-
Immediately perform grinding using a high-frequency mill (e.g., mixer mill) for approximately 5 minutes at 30 Hz, or until a fine, homogenous powder is obtained.[3]
3. This compound Extraction
This protocol outlines the solvent extraction of this compound from the pulverized hair.
-
Transfer the powdered hair sample (approximately 20 mg) to a clean microcentrifuge tube.[1][8]
-
Add 1 mL of methanol containing an appropriate internal standard (e.g., this compound-d5).[8]
-
Vortex the mixture thoroughly.
-
Perform ultrasonic extraction for a specified period (e.g., 1-2 hours) to facilitate the release of the analyte from the hair matrix.[1]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the hair debris.[4][5]
-
Carefully transfer the supernatant to a clean tube for further processing.
4. Sample Clean-up and Analysis
The final steps prepare the extract for instrumental analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50-100 µL of the initial mobile phase composition).[5][9]
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Parameters
The following table provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.
| Parameter | Setting |
| Chromatography | |
| UPLC Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent[1][8] |
| Mobile Phase A | 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water[1][8] |
| Mobile Phase B | Acetonitrile[1][8] |
| Gradient | Optimized for separation of this compound and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| Precursor Ion (m/z) | Specific to this compound |
| Product Ions (m/z) | At least two specific transitions for confirmation |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following table summarizes the quantitative performance data from various studies employing cryo-grinding for the extraction of synthetic cannabinoids, including this compound and its analogs, from hair samples.
| Analyte(s) | Linearity Range (pg/mg) | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Recovery (%) | Reference |
| 7 Synthetic Cannabinoids | Varies per compound | 0.5 - 2 | 1 - 5 | 52.3 - 93.3 | |
| MDMB-4en-PINACA & ADB-BUTINACA | 20 - 20,000 | 10 | 20 | Not Specified | [5][9] |
| 29 Synthetic Cannabinoids | Varies per compound | 0.5 - 5 | 1 - 10 | 36.1 - 93.3 | [8] |
| AB-PINACA | Not Specified | 0.5 | 1 | Not Specified | [10] |
| 5F-MDMB-PICA & metabolites | Varies per compound | 0.5 - 5 | 1 - 5 | Not Specified | [9] |
Discussion
The use of cryo-grinding significantly improves the extraction efficiency of this compound from hair samples compared to traditional methods such as cutting or enzymatic digestion.[7][11] The embrittlement of the hair at cryogenic temperatures allows for complete pulverization, leading to a greater surface area for solvent interaction and more effective release of the entrapped drug molecules. The presented protocol, combining cryo-grinding with UPLC-MS/MS analysis, provides a highly sensitive and specific method for the detection and quantification of this compound in hair. The quantitative data from various studies demonstrate that this approach can achieve low limits of detection and quantification, making it suitable for identifying even low levels of drug exposure. The validation parameters reported in the literature, such as good linearity and recovery, further underscore the reliability of this methodology for forensic applications.[1][8]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps of the analytical process and the desired outcomes.
Figure 2. Logical flow from sample to analytical result.
References
- 1. [Analysis and Application of Seven Common New Psychoactive Substances of Synthetic Cannabinoids in Hair] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. retsch.com [retsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Human Hepatocyte Incubation to Study ADB-PINACA Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro human hepatocyte incubation models to investigate the metabolism of the synthetic cannabinoid ADB-PINACA. This information is critical for forensic toxicology, clinical chemistry, and drug development to identify reliable biomarkers of consumption and understand the biotransformation pathways of new psychoactive substances.
Introduction
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been associated with severe intoxications. Due to extensive metabolism in the body, the parent compound is often undetectable in biological samples, making the identification of its major metabolites crucial for confirming intake.[1][2][3] Pooled cryopreserved human hepatocytes are considered the gold standard in vitro model for predicting human drug metabolism as they contain a full complement of phase I and phase II metabolic enzymes.[4][5] This document outlines the experimental workflow, from hepatocyte incubation to metabolite identification using high-resolution mass spectrometry.
Key Metabolic Pathways of this compound
In vitro studies with human hepatocytes have identified several major biotransformation pathways for this compound. The primary metabolic reactions include:
-
Pentyl Hydroxylation: The addition of a hydroxyl group to the pentyl tail is a major initial metabolic step.
-
Hydroxylation followed by Oxidation: Further oxidation of the hydroxylated pentyl group leads to the formation of a ketone metabolite (ketopentyl).[1][2][3]
-
Glucuronidation: Phase II metabolism involves the conjugation of glucuronic acid to hydroxylated metabolites.[1][2][3]
-
Amide Hydrolysis: Cleavage of the terminal amide group can also occur.[6]
Based on these pathways, the ketopentyl and hydroxypentyl metabolites of this compound are recommended as optimal markers for confirming its consumption.[1][2][3]
Data Presentation: this compound Metabolites Identified in Human Hepatocyte Incubations
The following table summarizes the major metabolites of this compound identified after a 3-hour incubation with pooled human hepatocytes. A total of 19 major metabolites were identified in comprehensive studies.[1][2][3]
| Metabolite ID (Example) | Biotransformation | Chemical Formula |
| M1 | Pentyl Hydroxylation | C20H30N4O3 |
| M2 | Ketone Formation | C20H28N4O3 |
| M3 | Carboxylic Acid Formation | C20H28N4O4 |
| M4 | Amide Hydrolysis | C15H21N3O |
| M5 | Hydroxylation + Amide Hydrolysis | C15H21N3O2 |
| M6 | Glucuronidation of Hydroxypentyl | C26H38N4O9 |
| M7 | Dihydrodiol Formation | C20H32N4O4 |
| ... | ... | ... |
| M19 | Multiple Hydroxylations | C20H30N4O4 |
Note: This table is a representative summary. The relative abundance and specific isomers formed can vary. For detailed quantitative analysis, reference standards for each metabolite are required.
Experimental Protocols
This section provides a detailed methodology for the in vitro metabolism study of this compound using cryopreserved human hepatocytes.
Materials and Reagents
-
This compound (analytical standard)
-
Pooled cryopreserved human hepatocytes (from a reputable supplier)
-
Williams' Medium E supplemented with L-glutamine and HEPES buffer
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Ice-cold acetonitrile
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Phosphate buffer
-
Diclofenac (positive control for metabolic activity)
Hepatocyte Thawing and Seeding
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature.
-
Gently aspirate the supernatant and resuspend the cell pellet in an appropriate volume of incubation medium.
-
Determine cell viability and density using the Trypan Blue exclusion method. Viability should be >80%.
-
Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).
Incubation Procedure
-
In a 96-well plate or microcentrifuge tubes, add the human hepatocyte suspension (e.g., 1 x 10^5 cells per well/tube).[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with incubation medium to the final working concentration (e.g., 5-10 µM).[7][8] The final solvent concentration should be low (e.g., <0.1%) to avoid cytotoxicity.
-
Initiate the metabolic reaction by adding the this compound working solution to the hepatocyte suspension.
-
Include the following controls:
-
Negative Control: this compound in buffer without hepatocytes to check for non-enzymatic degradation.[9]
-
Positive Control: A compound with known metabolic pathways (e.g., diclofenac) to ensure the metabolic competence of the hepatocytes.[9]
-
Vehicle Control: Hepatocytes with the vehicle solvent only.
-
-
Incubate the samples at 37°C in a humidified incubator, typically for a duration of 3 hours.[1][2][3] Time course experiments (e.g., 0, 0.5, 1, and 3 hours) can also be performed to monitor the rate of metabolism.[10]
-
Terminate the incubation by adding an equal volume of ice-cold acetonitrile to each sample.[7][10] This step precipitates proteins and quenches the enzymatic reactions.
-
Vortex the samples and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[9]
-
Collect the supernatant for LC-MS/MS analysis. Samples can be stored at -80°C until analysis.[9]
Analytical Method: LC-HRMS
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][11]
-
Chromatographic Separation:
-
Column: A C18 or biphenyl column is typically used for the separation of synthetic cannabinoids and their metabolites.[9]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.[7]
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[7]
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 40-60°C) to ensure sharp peaks.[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Data Acquisition: Acquire data in full scan mode to detect all potential metabolites. Employ information-dependent acquisition (IDA) or data-dependent acquisition (DDA) to trigger fragmentation (MS/MS) of the most abundant ions for structural elucidation.
-
-
Data Analysis:
-
Process the raw data using specialized software (e.g., Compound Discoverer, MassHunter Qualitative Analysis).[1][2][3][10]
-
Identify potential metabolites by searching for expected biotransformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation) and comparing isotopic patterns and fragmentation spectra.
-
Visualizations
This compound Metabolic Pathway
Caption: Major metabolic pathways of this compound in human hepatocytes.
Experimental Workflow for Hepatocyte Incubation
Caption: Experimental workflow for this compound metabolism study.
References
- 1. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 5. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liu.diva-portal.org [liu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Identification of ADB-PINACA Metabolites Using Compound Discoverer
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a comprehensive workflow for the identification and characterization of ADB-PINACA metabolites in complex biological matrices, such as human hepatocyte incubations. By leveraging the powerful data processing capabilities of Thermo Scientific™ Compound Discoverer™ software, researchers can streamline the analysis of high-resolution mass spectrometry (HRMS) data to confidently identify both expected and unexpected biotransformation products of this potent synthetic cannabinoid. The described protocol offers a robust solution for drug metabolism studies in forensic toxicology, clinical research, and drug development.
Introduction
This compound is a synthetic cannabinoid that has been associated with numerous adverse health effects. Understanding its metabolic fate is crucial for interpreting toxicological findings and developing effective analytical methods for its detection. The complexity of metabolic pathways often results in a multitude of metabolites, necessitating advanced analytical techniques and sophisticated data analysis software. Compound Discoverer software provides a flexible, workflow-based environment for processing HRMS data, enabling automated component detection, database searching, and structural elucidation. This note provides a detailed protocol for sample preparation, LC-HRMS analysis, and data processing using Compound Discoverer for the comprehensive profiling of this compound metabolites.
Experimental Protocol
Sample Preparation: In Vitro Incubation with Human Hepatocytes
This protocol is adapted from methodologies described for synthetic cannabinoid metabolism studies.[1]
Materials:
-
Cryopreserved human hepatocytes
-
Krebs-Henseleit Buffer (KHB)
-
This compound solution (10 µmol/L in KHB)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Thaw cryopreserved human hepatocytes according to the manufacturer's instructions.
-
Prepare a hepatocyte suspension of 2 x 10^6 cells/mL in KHB.
-
In a microcentrifuge tube, incubate 250 µL of the hepatocyte suspension with 250 µL of the 10 µmol/L this compound solution at 37°C for 3 hours.
-
To quench the metabolic reactions, add 500 µL of ice-cold acetonitrile to the incubation mixture.
-
Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of mobile phase A:B (80:20, v/v) for LC-HRMS analysis.
LC-HRMS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series) coupled to a UHPLC system.
LC Parameters:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and re-equilibration.
-
Injection Volume: 10 µL
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 150-1000
-
dd-MS² (Data-Dependent MS²): Top 5 most intense ions from the full scan, with a resolution of 17,500 and stepped collision energy (20, 30, 40 eV).
Data Processing with Compound Discoverer
A customized workflow in Compound Discoverer is essential for the automated and comprehensive analysis of this compound metabolite data. The following workflow is designed to detect known metabolites, identify unknown metabolites, and provide structural insights.
Compound Discoverer Workflow for this compound Metabolite Identification
Caption: A node-based workflow for processing this compound metabolite data in Compound Discoverer.
Workflow Node Descriptions:
-
Select Spectra: This node imports the raw data files and allows for filtering based on MS order (MS1 and MS2).
-
Align Retention Times: Corrects for minor shifts in retention time between samples, ensuring accurate comparison.
-
Detect Unknown Compounds: This is a crucial step that performs peak detection and componentization from the MS1 data.
-
Group Features: Groups related peaks (isotopes, adducts) into single compounds.
-
Predict Compositions: Calculates possible elemental formulas for the detected compounds based on accurate mass and isotopic patterns.
-
Search ChemSpider: Searches the predicted compositions against the ChemSpider database to find potential candidate structures.
-
Search mzCloud: Compares experimental MS/MS spectra against the mzCloud library for spectral matching and identification.
-
Search Expected Metabolites: A targeted search against a user-defined mass list of predicted this compound metabolites.
-
Mark Background: Compares the sample data to a control (e.g., hepatocyte incubation without this compound) to filter out endogenous compounds.
-
Clear Annotations & Assign Structure (FISh): Removes previous annotations and uses Fragment Ion Search (FISh) to annotate MS/MS spectra based on the proposed structures, helping to confirm metabolite identifications.
-
Pathway Mapping: Maps identified metabolites to known biological pathways using databases like KEGG and BioCyc.
-
Final Report: Generates a comprehensive report summarizing all identified metabolites, their structures, and relevant data.
Expected Metabolites and Quantitative Summary
The primary metabolic transformations of this compound include hydroxylation of the pentyl chain, oxidation to a ketone, and glucuronidation.[1] The following table summarizes the expected major metabolites and provides a representative quantitative overview based on typical findings in in vitro studies.
| Metabolite ID | Biotransformation | Formula | m/z [M+H]⁺ | Expected Relative Abundance |
| M1 | Pentyl Hydroxylation | C₂₀H₂₈N₄O₃ | 373.2234 | +++ |
| M2 | Hydroxylation & Oxidation (Ketone) | C₂₀H₂₆N₄O₃ | 371.2078 | ++ |
| M3 | Carboxylation | C₂₀H₂₆N₄O₄ | 387.1976 | + |
| M4 | Glucuronidation of M1 | C₂₆H₃₆N₄O₉ | 549.2558 | ++ |
| M5 | Amide Hydrolysis | C₁₅H₁₉N₃O₂ | 286.1550 | + |
(+++ High Abundance, ++ Medium Abundance, + Low Abundance)
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[2] Activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Synthetic cannabinoid activation of CB1/CB2 receptors and downstream signaling.
Conclusion
The combination of high-resolution mass spectrometry and the advanced data processing capabilities of Compound Discoverer software provides a powerful platform for the comprehensive analysis of this compound metabolites. The workflow and protocols described in this application note offer a systematic and efficient approach to identifying and characterizing the biotransformation products of this and other synthetic cannabinoids, ultimately contributing to a better understanding of their pharmacology and toxicology.
References
Troubleshooting & Optimization
Overcoming matrix effects in ADB-PINACA UPLC-MS/MS analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the UPLC-MS/MS analysis of ADB-PINACA, with a specific focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected compounds from the sample matrix (e.g., blood, urine, hair).[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in UPLC-MS/MS analysis.[1] Ion suppression is the more common manifestation, where matrix components compete with the analyte for ionization, leading to a decreased signal.[2]
Q2: What are the most common sources of matrix effects in this compound analysis?
A2: The primary sources are endogenous compounds from the biological sample itself, such as phospholipids from plasma, creatinine from urine, or lipids from hair extracts.[3] Exogenous substances, like polymers leached from plastic labware, mobile phase additives, or co-administered drugs, can also contribute significantly.[1][2]
Q3: How can I detect the presence of matrix effects in my assay?
A3: The most common method is the post-extraction addition experiment. This involves comparing the analyte's peak response in a blank matrix extract (where the analyte is spiked in after extraction) to the response of the analyte in a pure solvent solution at the same concentration. A significant difference between these responses indicates the presence of matrix effects.
Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound?
A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's chemical properties, can be a viable strategy. Additionally, switching from positive to negative ionization mode in ESI may help, as fewer matrix components are typically ionized in negative mode.[1][2]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound quantification?
A5: Yes, using a SIL-IS (e.g., this compound-d5) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound analysis.
Problem: Significant Ion Suppression (Low Analyte Signal in Matrix)
-
Potential Cause 1: Inadequate Sample Cleanup. Endogenous matrix components like phospholipids are co-eluting with this compound and interfering with ionization.
-
Solution: Enhance the sample preparation method.
-
Switch from Protein Precipitation (PPT) to a more selective technique. While fast, PPT is often insufficient. Consider Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), which provide cleaner extracts.[4][5]
-
Optimize SPE. Experiment with different sorbent chemistries (e.g., C18, mixed-mode cation exchange) and wash/elution steps to selectively remove interferences while retaining this compound.
-
Employ Phospholipid Removal Products. Specialized cartridges or plates designed to remove phospholipids can be integrated into the sample preparation workflow.
-
-
-
Potential Cause 2: Poor Chromatographic Separation. this compound is co-eluting with a region of significant matrix interference (often early in the run).
-
Solution: Modify the UPLC method.
-
Adjust Gradient. Modify the mobile phase gradient to shift the retention time of this compound away from the "suppression zones," which are typically at the beginning and end of the chromatogram.[3]
-
Change Column Chemistry. If using a standard C18 column, consider alternative chemistries like a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for both the analyte and matrix components. A study analyzing 29 synthetic cannabinoids, including related compounds, successfully used a Waters Acquity UPLC HSS T3 column.[6]
-
-
-
Potential Cause 3: High Sample Concentration. Injecting a highly concentrated extract can overload the ion source.
Problem: Poor Reproducibility and Inconsistent Peak Areas
-
Potential Cause 1: Variable Matrix Effects. The composition of the matrix varies from sample to sample, leading to inconsistent ion suppression.
-
Solution: Implement a robust internal standard strategy.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for variable matrix effects. The SIL-IS should be added as early as possible in the sample preparation process.
-
Matrix-Matched Calibrators. Prepare calibration standards in the same biological matrix as the unknown samples to ensure that calibrators and samples experience similar matrix effects.[7]
-
-
-
Potential Cause 2: Sample Preparation Variability. Inconsistent execution of the extraction protocol (e.g., vortexing times, solvent volumes) can lead to variable recoveries and matrix cleanup.
-
Solution: Standardize and automate the sample preparation workflow. Use calibrated pipettes, consistent timing for each step, and consider using automated liquid handling systems for higher throughput and precision.
-
Data & Methodologies
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes typical performance characteristics of common techniques used for synthetic cannabinoid analysis.
| Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%)* | Pros | Cons |
| Protein Precipitation (PPT) | 85 - 100% | 40 - 80% (Significant Suppression) | Fast, simple, inexpensive | Non-selective, results in "dirty" extracts with high matrix effects |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 75 - 110% (Moderate Suppression) | Good removal of salts and polar interferences | Can be labor-intensive, uses large solvent volumes |
| Solid-Phase Extraction (SPE) | 70 - 95% | 85 - 115% (Minimal Effect) | Highly selective, provides clean extracts, can be automated | More complex method development, higher cost per sample |
| Supported Liquid Extraction (SLE) | 80 - 100% | 80 - 110% (Minimal to Moderate Effect) | Easier than LLE, good recovery, can be automated | Less selective than SPE, higher cost than PPT/LLE |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression, while > 100% indicates enhancement. Data are representative values compiled from forensic toxicology literature.[7][8][9][10]
Detailed Experimental Protocol: SPE for this compound in Whole Blood
This protocol is a representative example for robustly cleaning whole blood samples.
-
Sample Pre-treatment: To 200 µL of whole blood, add 20 µL of a SIL-IS (e.g., this compound-d5) working solution and 600 µL of iced acetonitrile to precipitate proteins.[11]
-
Vortex & Centrifuge: Vortex the mixture for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[11]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: Transfer the supernatant from step 2 to the conditioned SPE cartridge.
-
Wash Cartridge:
-
Wash 1: 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: 1 mL of hexane to remove non-polar, neutral interferences like lipids.
-
-
Elute Analyte: Elute this compound and the SIL-IS with 1 mL of a 2% ammonium hydroxide in methanol solution.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]
-
Analysis: Inject 5-10 µL of the reconstituted sample into the UPLC-MS/MS system.
Visualized Workflows
Diagram 1: General UPLC-MS/MS Analytical Workflow
Caption: Standard workflow for quantitative analysis of this compound.
Diagram 2: Troubleshooting Logic for Matrix Effects
Caption: Decision tree for systematically troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review [mdpi.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. ojp.gov [ojp.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Extraction Recovery of ADB-PINACA from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of ADB-PINACA from complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of this compound, offering practical solutions and optimization strategies.
Q1: What are the most significant challenges when extracting this compound from biological matrices like blood, urine, or tissue?
The primary challenges in extracting this compound include overcoming matrix effects, ensuring analyte stability, and achieving high extraction recovery.[1][2] Biological samples are complex mixtures containing lipids, proteins, and other endogenous substances that can interfere with the extraction process and subsequent analysis.[3] These interferences, known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry-based detection, resulting in inaccurate quantification.[4] Additionally, this compound can be prone to degradation if samples are not handled and stored properly.[5]
Q2: Which extraction method is superior for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE are effective for cleaning up biological extracts.[3]
-
LLE is a simpler and more cost-effective technique. However, it may be less efficient at removing all matrix interferences and can result in lower recovery rates.[3][4]
-
SPE is often considered a more effective method for cleaning up complex samples and concentrating the analyte.[4][6] Polymeric SPE cartridges are frequently used for synthetic cannabinoids and can provide cleaner extracts with reduced matrix effects.[4]
The choice between LLE and SPE will depend on the specific requirements of the experiment, including the complexity of the matrix, the desired level of cleanliness, and available resources. For highly complex matrices or when low detection limits are required, SPE is generally recommended.[3]
Q3: I'm experiencing low recovery of this compound. What are the potential causes and how can I improve it?
Several factors can contribute to low extraction recovery. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Sample Homogenization | Ensure thorough homogenization of tissue samples to a fine powder or slurry to maximize the surface area for solvent interaction.[3] |
| Suboptimal Solvent Choice | The choice of extraction solvent is critical. For lipophilic compounds like this compound, non-polar organic solvents such as hexane, ethyl acetate, or a mixture of the two are often effective.[3] Experiment with different solvent systems to find the optimal one for your specific matrix. |
| Incorrect pH | The pH of the sample can significantly influence extraction efficiency. For many synthetic cannabinoids, a slightly basic pH may improve extraction.[3] |
| Insufficient Solvent-to-Sample Ratio or Extraction Time | Increase the volume of the extraction solvent and/or the duration of the extraction (e.g., vortexing or sonication time) to ensure complete extraction of the analyte from the matrix.[3] |
| Analyte Adsorption to Labware | Synthetic cannabinoids can be "sticky" and adsorb to glass or plastic surfaces.[7] To mitigate this, consider adding a small amount of a solvent like acetonitrile to the sample before extraction.[7] |
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Improve Sample Cleanup: Implement a more rigorous cleanup method. If you are using LLE, consider switching to SPE with a selective sorbent.[3]
-
Use an Internal Standard: The use of a deuterated internal standard is critical for accurate quantification as it helps to correct for both analyte loss during sample preparation and matrix effects.[3]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.[8]
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure that this compound is chromatographically separated from co-eluting matrix components.
Q5: What are the recommended storage conditions for biological samples containing this compound to ensure its stability?
Proper storage is essential to prevent the degradation of this compound. Studies have shown that synthetic cannabinoids are generally most stable when stored frozen (-20°C).[5] For long-term storage, temperatures of -80°C are recommended.[9] It is advisable to minimize sample processing time and keep samples on ice or at 4°C whenever possible during handling.[3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related synthetic cannabinoids.
Table 1: Extraction Recovery and Matrix Effects of this compound in Different Biological Matrices
| Biological Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Hair | Methanol Extraction | 36.1 - 93.3 | 19.1 - 110.0 | [11] |
| Plasma | MSPE-DLLME | 87.6 - 102.6 | Not Reported | [12] |
| Urine | SPE (Phenyl) | 43 - 97 | 81 - 185 | [13] |
| Rat Plasma | Protein Precipitation | 87 - 90 | 104 - 111 | [14][15] |
Table 2: Limits of Detection (LOD) and Quantification (LLOQ) for this compound
| Biological Matrix | Analytical Method | LOD | LLOQ | Reference |
| Hair | UPLC-MS/MS | 0.5 - 5 pg/mg | 1 - 10 pg/mg | [11] |
| Plasma | GC-MS | 0.01 ng/mL | 0.2 ng/mL | [12] |
| Urine | LC-MS/MS | 0.025 - 0.5 ng/mL | Not Reported | [13] |
| Rat Plasma | UPLC-MS/MS | 0.3 ng/mL | 1.0 ng/mL | [14] |
Detailed Experimental Protocols
Below are detailed methodologies for common extraction procedures for this compound from biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is adapted from a method for the analysis of synthetic cannabinoid metabolites in urine.[13]
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Vortex the sample for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., phenyl-based sorbent) with 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
-
Elution:
-
Elute this compound and other cannabinoids from the cartridge with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Whole Blood
This protocol is a general procedure based on common LLE methods for synthetic cannabinoids.
-
Sample Preparation:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Add 1 mL of a basic buffer (e.g., sodium carbonate buffer, pH 10) to adjust the sample pH.
-
-
Extraction:
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,500 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described extraction protocols.
Caption: Solid-Phase Extraction (SPE) workflow for this compound from urine.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from blood.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. ojp.gov [ojp.gov]
- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 10. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital-library.theiet.org [digital-library.theiet.org]
- 13. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
Technical Support Center: Chromatographic Separation of ADB-PINACA from its Positional Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of ADB-PINACA and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its positional isomers challenging?
A1: this compound and its positional isomers share the same molecular weight and elemental composition, leading to very similar physicochemical properties. This results in nearly identical mass spectra in mass spectrometry and close retention times in chromatography, making their differentiation difficult. Co-elution is a common issue, which can complicate accurate identification and quantification.[1][2]
Q2: What are the primary chromatographic techniques used for separating this compound and its isomers?
A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry (HRMS) has also been shown to be effective for resolving complex mixtures of synthetic cannabinoid isomers that are not separable by conventional one-dimensional LC.[1][3][4]
Q3: Can this compound and its isomers be differentiated by mass spectrometry alone?
A3: In some cases, differentiation by mass spectrometry alone is possible by carefully examining the relative abundance of specific fragment ions. However, many isomers produce nearly identical mass spectra, making chromatographic separation essential for unambiguous identification.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound and its positional isomers.
Issue 1: Co-elution or Poor Resolution of Isomeric Peaks
Question: My this compound isomers are co-eluting or have very poor resolution. What steps can I take to improve separation?
Answer:
Co-elution is a frequent challenge when analyzing positional isomers. Here is a step-by-step guide to improve resolution:
-
Method Optimization:
-
Mobile Phase Composition (LC): Adjust the organic modifier-to-aqueous ratio. A shallower gradient or isocratic elution with a weaker mobile phase can increase retention and improve separation.
-
Temperature Program (GC): Optimize the oven temperature program. A slower temperature ramp can enhance the separation of closely eluting compounds.[5]
-
Column Chemistry: Select a column with a different stationary phase chemistry. For LC, consider switching between C18, phenyl-hexyl, or biphenyl columns to exploit different separation mechanisms. For GC, a mid-polarity column like a DB-35MS may provide better separation than a non-polar DB-5MS.[5]
-
-
Flow Rate:
-
Reducing the flow rate can sometimes improve resolution, but it will also increase analysis time.
-
-
Column Dimensions:
-
Using a longer column or a column with a smaller particle size can increase efficiency and improve resolution.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I am observing significant peak tailing or fronting for my analytes. What are the likely causes and solutions?
Answer:
Poor peak shape can affect integration and quantification.
-
Peak Tailing:
-
Cause: Active sites in the GC liner or on the column, or secondary interactions with silanol groups on the LC column.
-
Solution (GC): Use a deactivated liner and a fresh, high-quality GC column. Silanizing the liner can also help passivate active sites.
-
Solution (LC): For basic compounds that may exhibit tailing, adjusting the mobile phase pH to suppress the ionization of silanol groups can improve peak shape. Adding a competitive base to the mobile phase can also be effective.
-
-
Peak Fronting:
-
Cause: Often caused by column overload, where too much sample is injected.
-
Solution: Reduce the sample concentration or the injection volume.
-
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Question: The sensitivity of my assay is low, making it difficult to detect low-concentration isomers. How can I improve it?
Answer:
Low sensitivity can be a result of several factors from sample preparation to instrument settings.
-
Sample Preparation:
-
Ensure your extraction method is efficient for recovering the analytes from the sample matrix. Solid-phase extraction (SPE) can be an effective way to clean up samples and concentrate analytes.[6]
-
-
Instrument Parameters:
-
LC-MS/MS: Optimize mass spectrometer source parameters such as spray voltage and gas temperatures. Also, optimize analyte-specific parameters like collision energy.[6]
-
GC-MS: Ensure the injection port temperature is appropriate to prevent thermal degradation of the analytes.
-
-
Chromatography:
-
A sharp and symmetrical chromatographic peak will provide the best signal-to-noise ratio. Address any peak shape issues as described above.
-
Experimental Protocols
Below are detailed methodologies for GC-MS and LC-MS/MS analysis of this compound and its related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the analysis of ADB-BINACA, a structural isomer of this compound.[2]
| Parameter | Setting |
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Carrier Gas | Helium (Flow: 1 mL/min) |
| Injection Port Temp. | 265 °C |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Scan Range | 40-550 m/z |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol
This protocol is based on a method for the analysis of ADB-4en-PINACA, a structurally similar synthetic cannabinoid.[7]
| Parameter | Setting |
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; hold at 95% B until 15.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| TOF MS Scan Range | 100-510 Da |
Quantitative Data
The following table summarizes retention time data for this compound and some of its isomers and related compounds from various chromatographic methods. Note that retention times can vary between instruments and laboratories.
| Compound | Method | Column | Retention Time (min) |
| ADB-BINACA | GC-MS | Zebron™ Inferno™ ZB-35HT (15 m) | 7.77[2] |
| ADB-4en-PINACA | GC-MS | Zebron™ Inferno™ ZB-35HT (15 m) | 7.99[7] |
| ADB-4en-PINACA | LC-QTOF-MS | Phenomenex® Kinetex C18 (50 mm) | 8.99[7] |
| ADB-BUTINACA | UPLC-MS/MS | Waters Acquity UPLC HSS T3 (100 mm) | Not specified |
| MDMB-4en-PINACA | UPLC-MS/MS | Waters Acquity UPLC HSS T3 (100 mm) | Not specified |
Resolution data is not consistently reported in the literature, highlighting the need for method development and validation for specific isomer pairs.
Visualizations
Experimental Workflow for Isomer Separation
Caption: Experimental workflow for the separation and analysis of this compound isomers.
Troubleshooting Logic for Co-eluting Peaks
Caption: Troubleshooting decision tree for addressing co-elution of this compound isomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cfsre.org [cfsre.org]
- 3. Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cfsre.org [cfsre.org]
Technical Support Center: Enhanced Sensitivity for Low-Level ADB-PINACA Detection in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ADB-PINACA in serum, with a focus on enhancing sensitivity for low-level quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound in serum?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the selective identification and quantification of synthetic cannabinoids like this compound in biological matrices, including serum.[1] High-resolution mass spectrometry (HRMS) instruments, such as quadrupole time-of-flight (QTOF) mass spectrometers, also offer high sensitivity and the advantage of non-targeted screening to identify known and unknown compounds.[2]
Q2: Why is sample preparation critical for sensitive this compound detection in serum?
A2: Serum is a complex biological matrix that can interfere with the detection of target analytes. Sample preparation is essential to remove matrix components that can cause ion suppression or enhancement in the mass spectrometer, thereby reducing sensitivity and accuracy.[2] Effective sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), isolates and concentrates this compound, leading to a cleaner sample and improved signal-to-noise ratio.[2]
Q3: We are having trouble detecting the parent this compound in our samples. Should we be looking for metabolites instead?
A3: While this compound is extensively metabolized, the parent compound is typically detectable in serum, especially shortly after intake.[3] In several intoxication cases, the parent this compound was detected in serum or plasma on the day of intake.[3] However, its metabolite, this compound pentanoic acid, has been detected up to 3 days after intake, offering a longer detection window.[3] For a comprehensive analysis, it is recommended to monitor for both the parent compound and its major metabolites, such as the hydroxypentyl and ketopentyl metabolites.[4]
Q4: We are observing multiple peaks with the same mass-to-charge ratio (m/z) in our LC-MS analysis. How can we differentiate them?
A4: The presence of multiple peaks with the same m/z ratio may indicate the presence of positional isomers of this compound metabolites (e.g., different hydroxylation positions on the pentyl chain). Distinguishing between these isomers is a significant analytical challenge. To address this, optimizing your liquid chromatography (LC) separation is crucial. Using a high-resolution analytical column with a suitable gradient elution can help separate isomers based on minor differences in their polarity.[5] Additionally, careful analysis of the MS/MS fragmentation patterns may reveal unique product ions that can help in the structural elucidation of each isomer.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction from serum. | Optimize the sample preparation method. For LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used.[2] |
| Matrix effects (ion suppression). | Dilute the sample extract. Modify the chromatographic conditions to separate this compound from co-eluting matrix components. Use a matrix-matched calibrator. | |
| Instability of the analyte. | Ensure proper sample storage conditions (-80°C is recommended).[3] Minimize freeze-thaw cycles. | |
| Poor Peak Shape | Inappropriate mobile phase or column. | Ensure the mobile phase pH is compatible with the analyte and column. Use a high-efficiency column, such as a C18 column.[6] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| High Background Noise | Contaminated LC-MS system. | Flush the LC system with appropriate solvents. Clean the MS ion source.[7] |
| Contaminated solvents or reagents. | Use high-purity (LC-MS grade) solvents and freshly prepared reagents. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to correct for variations. |
| Instrument instability. | Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
Quantitative Data Summary
The following table summarizes the lower limits of quantification (LLOQ) and detected concentration ranges for this compound and related synthetic cannabinoids in serum and other biological matrices from various studies. This data can serve as a reference for expected concentration levels and required analytical sensitivity.
| Compound | Matrix | LLOQ | Concentration Range Detected | Reference |
| AB-CHMINACA | Serum | - | 1.2 µg/L | [2] |
| MBMD-CHMICA | Serum | - | 0.1–1.9 µg/L | [2] |
| This compound | Serum/Plasma | - | 50–307 µg/L (parent compound) | [3] |
| ADB-BUTINACA | Rat Plasma | 1.0 ng/mL (1.0 µg/L) | - | [8] |
| 29 Synthetic Cannabinoids | Hair | 1–10 pg/mg | - | [9] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of serum, add an internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., n-hexane:ethyl acetate 9:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the initial mobile phase.[3]
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.[3]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A high-resolution C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient:
-
Start with 20% B for 0.5 min.
-
Ramp to 95% B at 11 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and re-equilibrate.[3]
-
-
Column Temperature: 30°C.[3]
-
Autosampler Temperature: 4°C.[3]
-
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for this compound extraction from serum.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ADB-PINACA Analysis in Stored Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADB-PINACA and related synthetic cannabinoids in stored biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in stored biological samples?
A1: The stability of this compound in biological matrices is primarily influenced by storage temperature, the type of biological matrix (e.g., blood, urine, plasma), the pH of the sample, and the presence of enzymes.[1][2] Exposure to room temperature or even refrigeration can lead to significant degradation.[3][4]
Q2: What is the recommended storage temperature for biological samples containing this compound?
A2: For long-term storage, it is strongly recommended to keep biological samples frozen at -20°C or below.[4][5][6] Frozen conditions have been shown to preserve the integrity of this compound and its metabolites for extended periods, from several weeks to over a year.[3][4][7]
Q3: I am seeing a decrease in the concentration of the parent this compound compound in my samples. What could be the cause?
A3: A decrease in the parent this compound concentration is likely due to degradation. This can be caused by improper storage conditions (e.g., storage at room temperature or 4°C), repeated freeze-thaw cycles, or enzymatic activity within the biological matrix.[1][3][4][6] The parent compound may be metabolizing into various transformation products.[8][9][10][11]
Q4: I am detecting this compound metabolites that were not present at the time of collection. Why is this happening?
A4: The appearance of metabolites in stored samples is a common indicator of parent drug degradation. This compound is metabolized in the body and can also break down in vitro under suboptimal storage conditions.[8][9][11] Common metabolic pathways include hydroxylation, carboxylation, and glucuronidation.[9][11] The presence of these metabolites can serve as important biomarkers for this compound consumption, even if the parent drug is no longer detectable.[8][10]
Q5: Are there differences in this compound stability between blood and urine samples?
A5: Yes, the stability of this compound and its metabolites can vary between different biological matrices. Generally, metabolites have been found to be more stable in urine than in blood.[7] The pH of urine can also play a role in the stability of certain cannabinoids.[1]
Troubleshooting Guides
Issue 1: Significant Loss of this compound Concentration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage Temperature | Immediately transfer samples to a -20°C or -80°C freezer for long-term storage.[4][5][7] | Minimized further degradation of the parent compound. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.[6] | Preservation of sample integrity for future analyses. |
| Enzymatic Degradation | For plasma samples, ensure the use of tubes containing a preservative such as sodium fluoride.[3] | Inhibition of enzymatic activity that can lead to drug degradation. |
| Adsorption to Container Walls | Use low-adsorption polypropylene or glass vials for sample storage, especially for oral fluid samples.[1] | Reduced loss of analyte due to adsorption. |
Issue 2: Inconsistent Analytical Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the matrix.[12] | Improved accuracy and precision of analytical measurements. |
| Instrumental Variability | Regularly calibrate the analytical instrument (e.g., LC-MS/MS) and use appropriate internal standards to normalize for variations in instrument response. | Consistent and reliable quantification of this compound and its metabolites. |
| Metabolite Instability | Analyze for a suite of known this compound metabolites in addition to the parent compound, as some metabolites may be more stable biomarkers.[8][10] | A more comprehensive and accurate assessment of this compound presence, even if the parent drug has degraded. |
Data on this compound and Metabolite Stability
The following table summarizes the stability of this compound and related synthetic cannabinoids under different storage conditions as reported in the literature.
| Compound | Matrix | Storage Condition | Duration | Stability |
| AB-Pinaca | Whole Blood | Room Temperature (22°C) | 12 weeks | Relatively Stable[4] |
| AB-Pinaca | Whole Blood | Refrigerated (4°C) | 12 weeks | Relatively Stable[4] |
| AB-Pinaca | Whole Blood | Frozen (-20°C) | 12 weeks | Stable[4] |
| AB-Fubinaca | Whole Blood | Room Temperature (22°C) | 12 weeks | Relatively Stable[4] |
| AB-Fubinaca | Whole Blood | Refrigerated (4°C) | 12 weeks | Relatively Stable[4] |
| AB-Fubinaca | Whole Blood | Frozen (-20°C) | 12 weeks | Stable[4] |
| This compound pentanoic acid | Urine | Room Temperature | 5 weeks | Unstable[3] |
| This compound pentanoic acid | Urine | Freezer | > 5 weeks | More Stable[3] |
| ADB-BUTINACA | Rat Plasma | Room Temperature | 2 hours | Stable[13][14] |
| ADB-BUTINACA | Rat Plasma | Frozen (-20°C) | 30 days | Stable[13][14] |
| Various Synthetic Cannabinoids | Serum | Frozen (-20°C) | 1 month | 82 out of 84 substances stable[5][6] |
| Various Synthetic Cannabinoids | Serum | Frozen (-20°C) | 315 days | 51 out of 84 substances stable[5][6] |
Experimental Protocols & Methodologies
Sample Preparation for LC-MS/MS Analysis
A common method for the extraction of synthetic cannabinoids from biological matrices involves solid-phase extraction (SPE).
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 3 mL of a phosphate buffer. If analyzing for glucuronidated metabolites, hydrolyze the sample using β-glucuronidase.[15]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE column (e.g., OASIS HLB).[16]
-
Load the pre-treated sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analytes using an appropriate organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Separation: Utilize a C18 column for separation.[17] A gradient elution with mobile phases consisting of ammonium formate and formic acid in water and methanol is often employed.[15]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for quantification.[15]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified metabolic pathways of this compound.
References
- 1. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MS/MS Transitions for ADB-PINACA Metabolite Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MS/MS transitions for the specific detection of ADB-PINACA metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor or No Signal Intensity for Target Metabolites
Question: I am not detecting my target this compound metabolites, or the signal intensity is very low. What are the possible causes and solutions?
Answer: Several factors can contribute to poor signal intensity. Follow this checklist to troubleshoot the issue:
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Sample Preparation and Extraction:
-
Inefficient Extraction: The extraction method may not be suitable for the target metabolites. Synthetic cannabinoids and their metabolites can be highly lipophilic.
-
Solution: Consider using a robust solid-phase extraction (SPE) protocol. For example, a method for synthetic cannabinoids in urine involves a pretreatment step with β-glucuronidase to hydrolyze conjugated metabolites, followed by SPE cleanup.[1] A strong organic wash, such as 50% methanol, can sometimes be used without significant loss of the analytes of interest.[1]
-
-
Analyte Adsorption: Cannabinoids are known to adsorb to glass and plastic surfaces, leading to sample loss.[2]
-
Solution: Use silanized glass vials or polypropylene tubes to minimize adsorption.[2] Prepare samples and standards fresh whenever possible.
-
-
-
LC-MS/MS System:
-
Suboptimal Ionization: The choice of ionization source and its parameters are critical.
-
Solution: Electrospray ionization (ESI) in positive mode is commonly used for synthetic cannabinoid analysis.[3] Optimize source parameters such as spray voltage, gas temperatures (nebulizer and heater), and gas flow rates to maximize the signal for your specific metabolites.
-
-
Incorrect MS/MS Transitions: The selected precursor and product ions (Q1 and Q3) may not be the most abundant or specific.
-
Solution: Infuse a certified reference material (CRM) of the target metabolite, if available, to determine the most intense and stable fragment ions. If a CRM is not available, theoretical fragmentation patterns based on the metabolite's structure can be predicted and tested.
-
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to signal suppression.
-
Solution: Regularly clean the ion source components as per the manufacturer's recommendations. Perform system suitability tests to monitor instrument performance.
-
-
Issue 2: Inaccurate Mass Assignments and Poor Mass Accuracy
Question: The mass-to-charge ratios (m/z) for my precursor and product ions are consistently off, leading to poor identification. How can I resolve this?
Answer: Inaccurate mass assignments can compromise the reliability of your results. Consider the following:
-
Mass Calibration: The mass spectrometer needs to be calibrated regularly.
-
Solution: Perform a mass calibration across the desired mass range using the manufacturer's recommended calibration solution. Ensure the calibration is performed at the same resolution and ion polarity as your analytical method.
-
-
Instrument Stability: Environmental factors and instrument drift can affect mass accuracy.
-
Solution: Ensure the mass spectrometer is in a temperature and humidity-controlled environment. Allow the instrument to stabilize sufficiently before running samples.
-
Issue 3: High Background Noise or Baseline Drift
Question: My chromatograms have a high baseline or significant drift, making it difficult to integrate peaks for low-concentration metabolites. What can I do?
Answer: A high background can obscure peaks of interest. Here are some troubleshooting steps:
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to high background.
-
Solution: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).[4] Prepare fresh mobile phases daily.
-
-
Sample Matrix Effects: The biological matrix (e.g., urine, plasma) can introduce a high level of background ions that interfere with the detection of target analytes.[5]
-
Solution: Improve sample cleanup procedures. A more rigorous SPE protocol or a liquid-liquid extraction (LLE) step may be necessary to remove interfering matrix components.[6]
-
-
Carryover: Residual analyte from a previous high-concentration sample can appear in subsequent runs.
-
Solution: Optimize the wash steps in your autosampler method. Include blank injections between samples to assess and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be targeting?
A1: The major metabolic pathways for this compound include pentyl hydroxylation, followed by oxidation to a ketone, and glucuronidation. Therefore, the recommended optimal markers for this compound intake are the ketopentyl and hydroxypentyl metabolites. The pentanoic acid metabolite is also a significant indicator.
Q2: How do I select the optimal MS/MS transitions (precursor and product ions) for a specific this compound metabolite?
A2: The process involves several steps:
-
Determine the Precursor Ion (Q1): For positive ESI, this will typically be the protonated molecule [M+H]⁺. You can calculate the theoretical m/z based on the elemental composition of the metabolite.
-
Fragment the Precursor Ion: Infuse a standard of the metabolite into the mass spectrometer and perform a product ion scan to observe the fragmentation pattern.
-
Select Product Ions (Q3): Choose the most abundant and specific fragment ions as your product ions for Multiple Reaction Monitoring (MRM). It is recommended to monitor at least two transitions per analyte for confident identification and quantification (one for quantification and one for qualification).
Q3: Where can I find certified reference materials (CRMs) for this compound and its metabolites?
A3: Several chemical suppliers specialize in forensic and analytical standards. Companies such as Cayman Chemical offer CRMs for this compound and some of its metabolites, including the N-(5-hydroxypentyl) and pentanoic acid metabolites.[7][8][9] It is crucial to use CRMs to ensure the accuracy and reliability of your quantitative methods.
Q4: What are typical matrix effects observed in the analysis of this compound metabolites in urine, and how can they be minimized?
A4: Matrix effects, primarily ion suppression, are a common challenge in urine analysis and can lead to underestimation of the analyte concentration.[5]
-
Causes: Co-eluting endogenous compounds from the urine matrix can compete with the analytes for ionization in the ESI source.
-
Minimization Strategies:
-
Effective Sample Preparation: As mentioned earlier, robust SPE or LLE methods are essential to remove interfering substances.[6]
-
Chromatographic Separation: Optimize your LC method to separate the target metabolites from the majority of the matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Quantitative Data
The following tables summarize example MS/MS parameters for this compound and related synthetic cannabinoids. Note that optimal parameters should be determined empirically on your specific instrument.
Table 1: Example MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound | 345.2 | 215.1 | 145.0 |
Data derived from typical fragmentation patterns.
Table 2: Example MS/MS Parameters for Selected this compound Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound N-(5-hydroxypentyl) metabolite | 361.2 | 215.1 | 145.0 |
| This compound pentanoic acid metabolite | 375.2 | 215.1 | 145.0 |
| This compound ketopentyl metabolite | 359.2 | 215.1 | 145.0 |
Precursor ions are calculated as [M+H]⁺. Product ions are based on common fragmentation pathways and should be optimized.
Experimental Protocols
Metabolite Identification using Human Hepatocytes
This protocol provides a general workflow for identifying metabolites of this compound.
-
Incubation: Incubate this compound (e.g., 10 µM) with pooled human hepatocytes (e.g., 1 million cells/mL) in a suitable incubation medium at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 30, 60, 120, and 180 minutes) to monitor metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (often containing an internal standard), to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Metabolic pathway of this compound.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 3. akjournals.com [akjournals.com]
- 4. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Addressing challenges in distinguishing ADB-PINACA from 5F-ADB-PINACA intake
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ADB-PINACA and its 5-fluoropentyl analog, 5F-ADB-PINACA. The structural similarity of these synthetic cannabinoids presents a significant analytical challenge, and this resource offers solutions for their differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in distinguishing between this compound and 5F-ADB-PINACA intake?
A1: The main difficulty lies in their nearly identical chemical structures, which differ only by a single fluorine atom on the pentyl tail.[1][2][3][4] This structural similarity can lead to the production of common major metabolites, making it challenging to definitively identify the specific parent compound consumed based on metabolic profiles alone.[1][2][3][4] Distinguishing between the two is often critical for legal and forensic applications, as their legal status may vary by jurisdiction.[1][2][3][4][5]
Q2: Why is analyzing metabolites more reliable than detecting the parent compound in urine?
A2: Synthetic cannabinoids like this compound and 5F-ADB-PINACA are extensively metabolized in the body.[4] Consequently, the parent compound is often found in very low concentrations or is entirely absent in urine samples, especially a day or more after intake.[4][6] Metabolites, however, are present in higher concentrations and for a longer duration, making them more reliable markers for confirming consumption.[1][2][3][4]
Q3: What are the recommended unique metabolite markers for each compound?
A3: Based on in-vitro studies with human hepatocytes, the following metabolites are recommended as optimal markers:
-
For this compound intake: this compound ketopentyl and hydroxypentyl metabolites.[1][2][3][6]
-
For 5F-ADB-PINACA intake: 5F-ADB-PINACA 5-hydroxypentyl and pentanoic acid metabolites.[1][2][3][6]
Monitoring for these specific metabolites is crucial for unambiguous differentiation.
Q4: What are the major metabolic pathways for each compound?
A4: The primary metabolic transformations differ significantly between the two compounds:
-
This compound: Undergoes pentyl hydroxylation, subsequent oxidation to a ketone, and glucuronidation.[1][2][3][4]
-
5F-ADB-PINACA: Primarily metabolized through oxidative defluorination followed by carboxylation.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Co-elution of this compound and 5F-ADB-PINACA or their metabolites in LC-MS analysis. | Insufficient chromatographic separation due to similar polarity of the analytes. | Optimize the liquid chromatography (LC) gradient. A shallower gradient with a longer run time can improve the resolution between closely eluting peaks. Consider using a different column chemistry (e.g., a pentafluorophenyl (PFP) column) that can offer alternative selectivity for halogenated compounds. |
| Inability to differentiate between isomeric metabolites using mass spectrometry. | Positional isomers of metabolites may produce similar fragmentation patterns, making them difficult to distinguish based on MS/MS spectra alone. | Rely on chromatographic separation to resolve the isomers.[1][2][3][4] Additionally, monitor for unique product ions for each specific metabolite, even if they are low in abundance. High-resolution mass spectrometry (HRMS) is essential for accurate mass measurements to confirm elemental compositions.[1][2][3] |
| Low signal intensity for key metabolite markers. | The targeted metabolites may be present at very low concentrations in the sample. The extraction method may not be efficient for these specific metabolites. | Increase the sample injection volume.[7] Employ a solid-phase extraction (SPE) method for sample clean-up and concentration. Ensure the pH of the sample is optimized for the extraction of the target analytes. |
| Parent compounds (this compound or 5F-ADB-PINACA) are not detected in urine samples. | Extensive metabolism has occurred, and the parent compounds have been cleared from the body.[4][6] | Focus on the detection of the recommended specific metabolites, as they are more likely to be present and detectable for a longer period.[1][2][3][4][6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and 5F-ADB-PINACA.
Table 1: Cannabinoid Receptor Agonist Potency
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| This compound | 0.52 | 0.88 |
| 5F-ADB-PINACA | 0.24 | 2.6 |
| Data from Banister et al. as cited in Carlier et al. (2017).[6] |
Table 2: Major Metabolites Identified in Human Hepatocyte Incubations
| Compound | Total Major Metabolites Identified | Recommended Unique Markers | Primary Metabolic Reactions |
| This compound | 19 | Ketopentyl, Hydroxypentyl | Pentyl hydroxylation, Oxidation (ketone formation), Glucuronidation |
| 5F-ADB-PINACA | 12 | 5-Hydroxypentyl, Pentanoic acid | Oxidative defluorination, Carboxylation |
| Data from Carlier et al. (2017).[1][2][3][4] |
Experimental Protocols
Protocol: In-vitro Metabolism Study using Human Hepatocytes
This protocol is based on the methodology described by Carlier et al. (2017).[1][2][3][4][6]
-
Preparation:
-
Prepare a 10 µmol/L solution of this compound or 5F-ADB-PINACA in a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Thaw cryopreserved human hepatocytes according to the manufacturer's instructions to achieve a concentration of 2 x 10^6 cells/mL.
-
-
Incubation:
-
In a microcentrifuge tube, combine 250 µL of the cannabinoid solution with 250 µL of the hepatocyte suspension.
-
Incubate the mixture at 37°C for 3 hours.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Store the samples at -80°C until analysis.
-
Prior to analysis, centrifuge the samples to pellet precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 150 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol: LC-HRMS Analysis for Metabolite Identification
This is a general protocol for the analysis of this compound and 5F-ADB-PINACA metabolites.
-
Liquid Chromatography (LC) System:
-
Column: A high-resolution C18 column is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient: A shallow gradient is recommended for optimal separation. For example:
-
0-1 min: 1% B
-
1-18.5 min: Gradient from 1% to 99% B
-
Follow with a wash at 99% B and re-equilibration at 1% B.[7]
-
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 5-15 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) System:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both full scan MS and MS/MS data.
-
Full Scan MS: Acquire data at a high resolution (e.g., >70,000) to determine accurate masses of precursor ions.
-
MS/MS: Fragment the most intense ions from the full scan to obtain product ion spectra for structural elucidation. Monitor for unique product ions specific to the recommended markers.
-
Visualizations
Caption: Major metabolic pathways of this compound and 5F-ADB-PINACA.
Caption: Experimental workflow for distinguishing this compound and 5F-ADB-PINACA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jpacr.ub.ac.id [jpacr.ub.ac.id]
Minimizing ion suppression in electrospray ionization for ADB-PINACA
Welcome to the technical support center for the analysis of ADB-PINACA and related synthetic cannabinoids using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges during their experiments.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a significant challenge in ESI-MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte.[2] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.
Problem: Low or no this compound signal despite confirmed presence in the sample.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Matrix Effects | 1. Dilute the sample: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components.[2][4] | Increased signal-to-noise ratio for this compound. |
| 2. Improve sample preparation: Employ more rigorous sample clean-up procedures. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering substances. An Oasis HLB cartridge has been shown to be effective for extracting synthetic cannabinoids.[5] | A cleaner sample matrix, leading to reduced ion suppression and a more stable signal. | |
| 3. Optimize chromatographic separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[2] | Elution of this compound in a region with fewer interfering compounds, resulting in improved ionization efficiency. | |
| Inappropriate ESI Source Parameters | 1. Adjust source settings: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. | Enhanced desolvation and ionization of this compound, leading to a stronger signal. |
| 2. Switch ionization polarity: If analyzing in positive ion mode, consider switching to negative ion mode (if the molecule can be ionized). Fewer compounds are typically ionized in negative mode, potentially reducing interferences.[6] | A cleaner baseline and potentially less ion suppression. | |
| Mobile Phase Issues | 1. Modify mobile phase additives: The type and concentration of mobile phase additives can significantly impact ionization. For this compound and similar compounds, using 0.1% formic acid in the aqueous mobile phase has been shown to achieve more symmetrical peaks.[7] Avoid non-volatile buffers like phosphates.[1] | Improved peak shape and ionization efficiency. |
| 2. Reduce flow rate: Lowering the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression.[2][4] | Increased sensitivity and reduced matrix effects. |
Experimental Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of other co-eluting compounds in the sample matrix.[3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[2]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (matrix) to the peak area of the analyte in a pure solvent at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. For some synthetic cannabinoids, matrix effects have been reported to range from 19.1% to 110.0% in hair samples and 104% to 111% in plasma.[8][9]
Q3: Are there alternative ionization techniques that are less prone to ion suppression?
A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][4] This is because the ionization mechanism in APCI occurs in the gas phase, making it less affected by non-volatile matrix components that interfere with droplet formation and desolvation in ESI.[2][6] Another emerging technique, thermal-assisted carbon fiber ionization mass spectrometry, has also shown promise in minimizing matrix effects for synthetic cannabinoids in e-liquids.[10][11]
Q4: Can the choice of internal standard help compensate for ion suppression?
A4: Absolutely. Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression.[1] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will be affected by ion suppression in the same way. This allows for accurate correction of signal variability and leads to more reliable quantification.
Q5: What are some common sources of contamination that can cause ion suppression?
A5: Contaminants can be introduced at various stages of the analytical process. Common sources include:
-
Biological matrix: Endogenous compounds like salts, lipids, and proteins.
-
Sample collection and storage: Plasticizers leaching from plastic tubes.[2]
-
Sample preparation: Non-volatile buffers (e.g., phosphate, TRIS), detergents, and ion-pairing reagents.[1]
-
LC system: Metal ions from the LC equipment.[1]
Quantitative Data Summary
The following table summarizes matrix effect data from published methods for the analysis of this compound and related synthetic cannabinoids.
| Analyte | Matrix | Matrix Effect (%) | Reference |
| 29 Synthetic Cannabinoids (including ADB-BUTINACA and MDMB-4en-PINACA) | Human Hair | 19.1 - 110.0 | [8] |
| ADB-BUTINACA | Rat Plasma | 104 - 111 | [7][9] |
| MDMB-4en-PINACA, ADB-BUTINACA, ADB-4en-PINACA | E-liquids | Close to 100 (minimized) | [10][11] |
| JWH-type Synthetic Cannabinoids | Rat Urine | 93.4 - 118.0 | [12] |
| 11 Synthetic Cannabinoids (including AB-PINACA) | Rat Urine | 76.7 - 106.1 | [5] |
Experimental Protocols
Detailed Methodology for Sample Preparation of ADB-BUTINACA from Rat Plasma
This protocol is based on a validated UPLC-MS/MS method.[7][9]
-
Protein Precipitation:
-
To a 100 µL aliquot of rat plasma, add 20 µL of an internal standard solution (e.g., midazolam).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 50:50, v/v).
-
-
Injection:
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
-
Sample Preparation Workflow
Caption: Workflow for ADB-BUTINACA extraction from plasma.
LC-MS/MS Parameters for ADB-BUTINACA Analysis
These parameters are adapted from a published method.[7][9]
-
LC System: UPLC
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is used to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
ADB-BUTINACA Transition: m/z 331.2 → 201.1
-
Internal Standard (Midazolam) Transition: m/z 326.2 → 290.9
-
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Three Synthetic Cannabinoids MDMB-4en-PINACA, ADB-BUTINACA, and ADB-4en-PINACA by Thermal-Assisted Carbon Fiber Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Method refinement for ADB-PINACA analysis in postmortem blood samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of ADB-PINACA and its metabolites in postmortem blood samples. The information is intended for researchers, scientists, and drug development professionals working in forensic toxicology.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound compound not detected, or detected at very low concentrations, in my postmortem blood samples?
A1: The absence or low concentration of parent this compound is a common finding in postmortem blood. This is primarily due to the rapid and extensive metabolism of the compound in the body.[1] Furthermore, many synthetic cannabinoids, including this compound, are unstable in biological matrices, especially under suboptimal storage conditions, and can degrade after death.[2] Therefore, it is crucial to also target more stable metabolites for a reliable toxicological assessment.[1][3][2]
Q2: Which metabolites of this compound should I be targeting in my analysis?
A2: For comprehensive analysis, it is recommended to include both the parent compound and its major metabolites. Key metabolites for indazole-based synthetic cannabinoids like this compound often result from ester hydrolysis and hydroxylation.[3][4] Specifically for this compound and its analogs, the pentanoic acid metabolite and various hydroxylated metabolites (e.g., N-(5-hydroxypentyl) metabolite) are important targets.[5][6] The ester hydrolysis metabolite of the related compound 5F-ADB (5F-MDMB-PINACA) has been found at significantly higher concentrations than the parent drug in postmortem blood, making it a crucial analytical target.[3][7]
Q3: What are the most effective extraction techniques for this compound and its metabolites from postmortem whole blood?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly and effectively used for extracting synthetic cannabinoids from whole blood.[1] Supported liquid extraction (SLE) has also been shown to be a rapid and efficient alternative to traditional SPE, with good recoveries for a range of synthetic cannabinoids.[8][9] The choice of method may depend on available laboratory equipment, sample throughput requirements, and the specific analytes being targeted (parent drug vs. more polar metabolites).
Q4: What analytical technique is most suitable for the quantification of this compound and its metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the selective and sensitive identification and quantification of synthetic cannabinoids and their metabolites in biological matrices.[1][10][11] High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is also valuable for non-targeted screening and retrospective data analysis, which is particularly useful given the continuous emergence of new synthetic cannabinoids.[1][12]
Q5: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A5: Matrix effects, such as ion suppression or enhancement, are a known challenge in the analysis of postmortem blood due to the complexity of the matrix.[13][14] To mitigate these effects, consider the following:
-
Improved Sample Preparation: Optimize your extraction and clean-up steps to remove interfering substances.
-
Stable Isotope-Labeled Internal Standards: Use of specific deuterated internal standards for each analyte is the most effective way to compensate for matrix effects and variations in extraction recovery.[13]
-
Chromatographic Separation: Adjusting the chromatographic gradient and column chemistry can help separate the analytes from co-eluting matrix components.
-
Standard Addition: In cases with severe and variable matrix effects, the standard addition method can be used for accurate quantification, although it is more time-consuming.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of analytes | Inefficient extraction method. | Optimize the extraction solvent, pH, and elution conditions. Consider a different extraction technique (e.g., switch from LLE to SPE or SLE).[8] |
| Analyte degradation during sample processing. | Keep samples on ice or refrigerated during extraction. Minimize the time between extraction and analysis. | |
| High background noise or interfering peaks | Inadequate sample clean-up. | Incorporate additional wash steps in your SPE protocol. If using LLE, consider a back-extraction step. |
| Contamination from labware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. | |
| Inconsistent quantification results | Variability in matrix effects between samples. | Use a stable isotope-labeled internal standard for each analyte.[13] Prepare calibration curves in a matched matrix (e.g., drug-free postmortem blood) to mimic the sample matrix as closely as possible. |
| Post-mortem redistribution of the drug. | Whenever possible, analyze peripheral blood (e.g., femoral) as it is generally less affected by post-mortem redistribution than central (heart) blood.[13][16] | |
| Analyte instability in stored samples | Degradation due to improper storage. | Store postmortem blood samples frozen (at -20°C or ideally -80°C) until analysis to minimize degradation of parent synthetic cannabinoids.[17][2] |
Quantitative Data Summary
The following table summarizes quantitative findings for this compound and related synthetic cannabinoids in postmortem blood from various studies. Note that concentration ranges can be wide and depend on numerous factors including dosage, time since administration, and individual metabolism.
| Compound | Matrix | Concentration Range (ng/mL) | Notes |
| This compound | Postmortem Blood | 0.25 - 66.60 | In one study, a single case showed a concentration within this range for a group of synthetic cannabinoids.[13] |
| 5F-ADB (5F-MDMB-PINACA) | Postmortem Femoral Blood | 0.25 - 66.60 (mean 8.41) | Detected in 80 postmortem samples.[13] |
| 5F-ADB (5F-MDMB-PINACA) | Postmortem Peripheral Blood | 0.01 - 0.77 (mean 0.15) | From a study of 21 cases.[13] |
| 5F-ADB Ester Hydrolysis Metabolite | Postmortem Blood | Average 49 (central), 21 (peripheral) | Found at much higher concentrations than the parent compound.[7] |
| ADB-FUBINACA | Postmortem Blood | 7.3 | Detected in a case of coronary arterial thrombosis.[18] |
Experimental Protocols
Supported Liquid Extraction (SLE) and LC-MS/MS Analysis
This protocol is a generalized procedure based on methodologies for synthetic cannabinoid analysis.[8][9]
a. Sample Pre-treatment:
-
Aliquot 0.5 mL of postmortem whole blood into a glass tube.
-
Add an appropriate volume of a deuterated internal standard mix.
-
Add 0.5 mL of deionized water to the sample and vortex to mix. This step lyses the red blood cells.
b. Supported Liquid Extraction:
-
Load the pre-treated sample onto an ISOLUTE® SLE+ column.
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
Elute the analytes with two aliquots of 1.25 mL of ethyl acetate. Allow each aliquot to flow through the column for 5 minutes.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
c. LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[19]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using at least two transitions per analyte for confident identification and quantification.
Protein Precipitation
This is a simpler but potentially less clean extraction method.
a. Extraction:
-
To 200 µL of postmortem blood, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the extract in mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 3. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liu.diva-portal.org [liu.diva-portal.org]
- 5. scitechnol.com [scitechnol.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. news-medical.net [news-medical.net]
- 10. scitechnol.com [scitechnol.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 13. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists [frontiersin.org]
- 17. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 18. Death Associated With the Use of the Synthetic Cannabinoid ADB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting optimal urinary marker metabolites for ADB-PINACA consumption
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and analysis of optimal urinary marker metabolites for detecting ADB-PINACA consumption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is metabolite monitoring important?
A1: this compound is a potent synthetic cannabinoid. Like many synthetic cannabinoids, it is extensively and rapidly metabolized in the body, meaning the parent compound is often undetectable in urine. Therefore, identifying and quantifying its specific urinary metabolites is the most reliable method to confirm consumption.
Q2: What are the major metabolic pathways of this compound?
A2: The primary metabolic pathways for this compound in humans involve enzymatic reactions in the liver. These include:
-
Hydroxylation: The addition of a hydroxyl (-OH) group to the pentyl side chain.
-
Oxidation: Further oxidation of the hydroxylated pentyl chain to form a ketone (=O) group.
-
Glucuronidation: The attachment of a glucuronic acid molecule to the hydroxylated metabolites, which increases their water solubility and facilitates their excretion in urine.
Q3: Which are the most reliable urinary marker metabolites for this compound?
A3: Based on studies using human hepatocytes, the most abundant and specific urinary metabolites recommended as markers for this compound consumption are This compound pentyl-OH (hydroxypentyl metabolite) and This compound pentyl-ketone (ketopentyl metabolite). These metabolites are typically present in higher concentrations and for a longer duration in urine than the parent drug.
Data Presentation: Optimal Urinary Markers for this compound
The following table summarizes the recommended urinary marker metabolites for detecting this compound consumption. It is important to note that while these metabolites have been identified as optimal, specific quantitative data on their concentrations and detection windows in authentic urine samples are not extensively documented in scientific literature. Detection windows for synthetic cannabinoids can be highly variable depending on the dose, frequency of use, and individual metabolism.
| Metabolite Name | Chemical Transformation | Parent Compound | Recommended as Biomarker? | Notes |
| This compound pentyl-OH | Pentyl Hydroxylation | This compound | Yes | A primary, abundant metabolite. |
| This compound pentyl-ketone | Hydroxylation followed by Oxidation | This compound | Yes | A stable and abundant metabolite. |
| This compound pentyl-OH-glucuronide | Pentyl Hydroxylation and Glucuronidation | This compound | Yes | Often requires hydrolysis before analysis. |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol is designed to deconjugate glucuronidated metabolites and concentrate the analytes from the urine matrix.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli)
-
Phosphate buffer (pH 6.8)
-
Internal standards (e.g., deuterated analogs of the target metabolites)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Formic acid
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Fortification: To 1 mL of urine, add the internal standard solution.
-
Enzymatic Hydrolysis: Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase. Vortex and incubate at 40°C for 3 hours.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Specific precursor and product ions for each target metabolite and internal standard should be determined and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound pentyl-OH | [M+H]+ | Specific fragment 1 | Specific fragment 2 |
| This compound pentyl-ketone | [M+H]+ | Specific fragment 1 | Specific fragment 2 |
| Internal Standard | [M+H]+ | Specific fragment 1 | Specific fragment 2 |
(Note: Specific m/z values need to be determined empirically for each analyte and instrument.)
Mandatory Visualizations
Caption: Metabolic Pathway of this compound.
Caption: Analytical Workflow for this compound Metabolites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of metabolites | - Incomplete enzymatic hydrolysis.- Inefficient SPE.- Degradation of analytes. | - Verify the activity of the β-glucuronidase enzyme.- Optimize SPE wash and elution steps.- Ensure proper sample storage (frozen at -20°C or lower).- Check pH of the sample and buffers. |
| Poor chromatographic peak shape | - Column contamination or degradation.- Inappropriate mobile phase composition.- Matrix effects. | - Flush or replace the analytical column.- Ensure mobile phases are correctly prepared and degassed.- Dilute the final extract to minimize matrix effects.- Use a more rigorous sample cleanup method. |
| High background noise in MS/MS | - Contamination of the ion source.- Matrix interferences. | - Clean the ion source of the mass spectrometer.- Optimize SPE to remove more interfering compounds.- Check for contaminants in solvents and reagents. |
| Inconsistent quantification results | - Inaccurate internal standard addition.- Variability in matrix effects between samples.- Non-linear calibration curve. | - Ensure precise and consistent addition of the internal standard.- Use matrix-matched calibrators.- Evaluate and extend the calibration range if necessary. |
| Co-elution of isomers from different synthetic cannabinoids | - Insufficient chromatographic resolution. | - Optimize the LC gradient to improve separation.- Use a longer analytical column or a column with a different stationary phase.- Monitor multiple, specific MRM transitions for each analyte to ensure specificity. |
Validation & Comparative
Validation of a UPLC-MS/MS method for ADB-BUTINACA in rat plasma
An Objective Guide to the Validation of a UPLC-MS/MS Method for ADB-BUTINACA Quantification in Rat Plasma
For researchers and professionals in the fields of pharmacology, toxicology, and drug development, the accurate quantification of novel psychoactive substances like ADB-BUTINACA in biological matrices is critical. This guide provides a comprehensive overview and validation of a specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for determining ADB-BUTINACA concentrations in rat plasma. The performance of this method is compared with other analytical techniques, supported by detailed experimental data and protocols to ensure reproducibility.
Method Performance: A Comparative Analysis
The UPLC-MS/MS method offers high sensitivity and specificity for the detection of ADB-BUTINACA.[1] A study detailing a validated method for rat plasma demonstrates its robustness and reliability in a preclinical setting.[2] The primary alternative analytical techniques for synthetic cannabinoid detection include Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays.[3]
-
UPLC-MS/MS: This technique is considered a gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[4] It allows for the precise measurement of a parent drug and its metabolites, even at very low concentrations.[4] The method for ADB-BUTINACA in rat plasma has shown excellent linearity and precision.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying synthetic cannabinoids and provides structurally significant fragment ions.[5] However, it can be less suitable for thermally unstable compounds and may require more extensive sample derivatization.[6]
-
Immunoassays: These are rapid screening tools but can be limited by cross-reactivity with other substances and generally offer qualitative rather than quantitative results.[3] They are useful for high-throughput screening but positive results typically require confirmation by a more specific method like LC-MS/MS.[7]
The choice of method depends on the specific requirements of the study, such as the need for high-throughput screening, quantitative accuracy, or structural elucidation. For pharmacokinetic studies, the sensitivity and accuracy of UPLC-MS/MS are highly advantageous.[1]
Quantitative Validation Data for UPLC-MS/MS Method
The following tables summarize the key validation parameters for the UPLC-MS/MS method for ADB-BUTINACA in rat plasma, as established in a peer-reviewed study.[1][2] The validation was conducted in accordance with the guidelines of the US Food and Drug Administration (FDA).[1][2]
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1,000 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC (1.5) | < 14% | 92% - 111% | < 14% | 92% - 111% |
| Medium QC | < 14% | 92% - 111% | < 14% | 92% - 111% |
| High QC | < 14% | 92% - 111% | < 14% | 92% - 111% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Average Recovery | 87% - 90% |
| Matrix Effect | 104% - 111% |
Table 4: Stability of ADB-BUTINACA in Rat Plasma
| Stability Condition | Result |
| Room Temperature (2 hours) | Acceptable |
| Processed Plasma at Room Temperature (12 hours) | Acceptable |
| Long-term at -20°C (30 days) | Acceptable |
| Three Freeze-Thaw Cycles | Acceptable |
Experimental Protocols
The following sections detail the methodologies used to obtain the validation data presented above.
Sample Preparation
-
A 50 µL aliquot of rat plasma was mixed with an internal standard (Midazolam).
-
Protein precipitation was induced by adding acetonitrile.
-
The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.[1]
-
A 100 µL aliquot of the resulting supernatant was collected.
-
A 2 µL aliquot of the supernatant was injected into the UPLC-MS/MS system for analysis.[1]
Chromatographic and Mass Spectrometric Conditions
-
Chromatography System: Waters Acquity UPLC
-
Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8]
-
Mobile Phase: A gradient elution of acetonitrile and water with 0.1% formic acid was used.[8]
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 40°C[8]
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[8]
-
MRM Transitions:
Validation Experiments
-
Specificity: Assessed by comparing blank rat plasma from six different sources with spiked plasma to ensure no endogenous interferences.[1]
-
Linearity: Calibration curves were generated by plotting the peak area ratio of ADB-BUTINACA to the internal standard against the nominal concentration.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three consecutive days (inter-day).[1]
-
Recovery: Calculated by comparing the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Matrix Effect: Evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in neat standard solutions.[1]
-
Stability: Assessed by analyzing QC samples under various storage and handling conditions as detailed in Table 4.[1]
Visualized Workflows
The following diagrams illustrate the experimental workflow for method validation and the logical relationship between the core validation parameters.
Caption: Experimental Workflow for ADB-BUTINACA Analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. akjournals.com [akjournals.com]
Comparative In Vivo Effects of ADB-PINACA and MDMB-4en-PINACA in Mice: A Research Guide
This guide provides a comparative analysis of the in vivo effects of two synthetic cannabinoid receptor agonists (SCRAs), ADB-PINACA and MDMB-4en-PINACA, based on experimental data from murine models. The information is intended for researchers, scientists, and drug development professionals.
Summary of Comparative In Vivo Effects
Both this compound (also referred to as ADB-BINACA) and MDMB-4en-PINACA induce a range of cannabinoid-like effects in mice, including alterations in locomotor activity, body temperature, and nociception.[1][2] However, studies consistently demonstrate that MDMB-4en-PINACA is a more potent and longer-acting compound compared to this compound.[1][2][3]
MDMB-4en-PINACA exhibits the most potent and sustained hypolocomotive and hypothermic effects.[1][2][3] For instance, at a dose of 0.5 mg/kg, MDMB-4en-PINACA induced a more significant reduction in total distance traveled by mice compared to this compound.[1] Furthermore, only MDMB-4en-PINACA showed analgesic properties at a dose of 0.1 mg/kg.[1][2] The effects of both compounds are mediated by the cannabinoid receptor 1 (CB1R), as the administration of a CB1R antagonist, AM251, suppressed the observed effects.[2][3]
In addition to the classic cannabinoid tetrad effects, both substances have been shown to induce anxiety-like behavior.[4] Histopathological examinations following acute inhalation have revealed the potential for both compounds to cause neurodegenerative and cardiotoxic effects, with MDMB-4en-PINACA inhalation being associated with more pronounced degenerative changes in the brain and heart.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative in vivo studies in mice.
Table 1: Comparative Effects on Locomotor Activity, Body Temperature, and Nociception
| Parameter | This compound (ADB-BINACA) | MDMB-4en-PINACA | Reference |
| Hypolocomotive Effect (0.5 mg/kg) | Significant reduction in total distance traveled. | Most potent hypolocomotive effect; significantly lower total distance traveled compared to this compound. | [1] |
| Hypolocomotive Effect (0.1 mg/kg) | No significant effect. | Maintained hypolocomotive effect. | [1] |
| Hypothermic Effect (0.5 mg/kg) | Dose- and time-dependent hypothermia. Peak temperature drop of 3.94°C at 30 minutes. | Pronounced and sustained hypothermic response lasting approximately 11.0 hours. Maximum temperature reduction of 3.98°C at 30 minutes (at 0.1 mg/kg). | [1] |
| Analgesic Effect (0.1 mg/kg) | No significant effect. | Significant increase in response latency (analgesic properties). | [1] |
Table 2: Comparative Tetrad Assay Results
| Tetrad Effect | ADB-4en-PINACA | MDMB-4en-PINACA | Reference |
| Locomotion Inhibition | Significant suppression at 0.3–3 mg/kg. | Increased locomotion at 0.01–0.03 mg/kg; significant suppression at 0.1–1 mg/kg. | [5][6] |
| Hypothermia | Induced at 0.3–3 mg/kg. | Induced at 0.1–1 mg/kg. | [5][6] |
| Analgesia | Induced at 0.3–3 mg/kg. | Induced at 0.1–1 mg/kg. | [5][6] |
| Catalepsy | Induced at 0.3–3 mg/kg. | Induced at 0.1–1 mg/kg. | [5][6] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following experimental designs:
Cannabinoid Tetrad Assay
This is a battery of four tests used to characterize the in vivo effects of cannabinoids in rodents.
-
Drug Administration: Intraperitoneal (i.p.) injection of varying doses of this compound or MDMB-4en-PINACA.[1][2] In some studies, inhalation was the route of administration.[4]
-
Locomotor Activity: Spontaneous locomotor activity is measured by placing the mouse in an open field arena and tracking the total distance traveled over a specific period (e.g., 60 minutes) using an automated system.[1]
-
Body Temperature: Rectal temperature is measured at set intervals (e.g., 30, 45, 60 minutes post-injection) using a digital thermometer.[7]
-
Analgesia (Nociception): The hot plate test is commonly used, where the latency to a response (e.g., licking a paw or jumping) when placed on a heated surface is measured.[1]
-
Catalepsy: The bar test is used to assess catalepsy, where the mouse's forepaws are placed on a horizontal bar, and the time it remains in this posture is recorded.
Conditioned Place Preference (CPP) and Precipitated Withdrawal Assay
These assays are used to evaluate the rewarding effects and physical dependence potential of the substances.
-
CPP: This test involves a chamber with distinct visual and tactile cues. During conditioning, the drug is repeatedly paired with one compartment. The time spent in the drug-paired compartment versus a vehicle-paired compartment is then measured in a drug-free state to assess preference or aversion.
-
Precipitated Withdrawal: Mice are chronically administered the test substance. Withdrawal symptoms (e.g., paw tremors, head twitches) are then induced by administering a CB1 receptor antagonist (e.g., rimonabant) and quantified.[5][6]
Visualizations
Experimental Workflow for Comparative In Vivo Assessment
Caption: Workflow for comparing the in vivo effects of this compound and MDMB-4en-PINACA in mice.
Signaling Pathway for Cannabinoid-Like Effects
Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.who.int [cdn.who.int]
Distinguishing the Metabolic Fingerprints of ADB-PINACA and 5F-ADB-PINACA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of synthetic cannabinoids presents a significant challenge to forensic and clinical toxicology. Among these, ADB-PINACA and its fluorinated analog, 5F-ADB-PINACA, are potent substances with distinct legal statuses in various jurisdictions, making the ability to differentiate between their intake critical.[1][2][3][4] This guide provides a detailed comparison of the metabolic profiles of these two compounds, supported by experimental data, to aid researchers in their identification and analysis.
Executive Summary
Metabolic studies reveal distinct pathways for this compound and 5F-ADB-PINACA, enabling their differentiation. This compound primarily undergoes hydroxylation at the pentyl side chain, followed by oxidation to a ketone, and glucuronidation.[1][2][3][4] In contrast, the major metabolic route for 5F-ADB-PINACA involves oxidative defluorination and subsequent carboxylation.[1][2][3][4] These differences result in unique sets of metabolites that can serve as specific biomarkers for intake. In vitro studies using human hepatocytes have identified 19 major metabolites for this compound and 12 for 5F-ADB-PINACA.[1][2][3][4]
Comparative Metabolic Profiles
The metabolic fate of this compound and 5F-ADB-PINACA is primarily governed by cytochrome P450 (CYP450) enzymes.[5][6][7][8] The substitution of a fluorine atom on the pentyl tail of 5F-ADB-PINACA significantly influences its metabolic pathway compared to this compound.
Table 1: Key Metabolic Reactions
| Metabolic Reaction | This compound | 5F-ADB-PINACA |
| Primary Transformations | Pentyl Hydroxylation | Oxidative Defluorination |
| Hydroxylation followed by Oxidation (Ketone formation) | Carboxylation | |
| Glucuronidation | Ester Hydrolysis | |
| Number of Major Metabolites Identified | 19 | 12 |
Table 2: Recommended Urinary Biomarkers
| Compound | Recommended Biomarkers |
| This compound | Ketopentyl-ADB-PINACA, Hydroxypentyl-ADB-PINACA |
| 5F-ADB-PINACA | 5-Hydroxypentyl-ADB-PINACA, Pentanoic acid-ADB-PINACA |
Source: Carlier et al., Clinical Chemistry, 2017.[1][2][3][4]
Metabolic Pathways
The metabolic pathways of this compound and 5F-ADB-PINACA are visualized below. These diagrams illustrate the sequential biotransformations that lead to the formation of their major metabolites.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of 5F-ADB-PINACA.
Experimental Protocols
The following is a summary of the key experimental protocol used for the in vitro metabolic profiling of this compound and 5F-ADB-PINACA.
In Vitro Incubation with Human Hepatocytes
-
Test Compounds: this compound and 5F-ADB-PINACA standards.
-
Hepatocytes: Pooled cryopreserved human hepatocytes.
-
Incubation: The compounds were incubated with the human hepatocytes for a period of 3 hours.
-
Sample Preparation: Following incubation, the reaction was stopped, and the samples were prepared for analysis.
-
Analytical Technique: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) was employed for the separation and identification of metabolites.
-
Data Analysis: Data was processed using specialized software such as Compound Discoverer.
This protocol is based on the methodology described by Carlier et al. (2017).[1][2][3]
Experimental Workflow
Caption: Experimental workflow for metabolite identification.
Conclusion
The distinct metabolic profiles of this compound and 5F-ADB-PINACA provide a reliable basis for differentiating their intake. The identification of specific biomarkers, namely ketopentyl and hydroxypentyl metabolites for this compound, and 5-hydroxypentyl and pentanoic acid metabolites for 5F-ADB-PINACA, is crucial for forensic and clinical analysis.[1][2][3][4] The use of high-resolution mass spectrometry is essential for the accurate identification of these metabolites.[1][2][3] Researchers and drug development professionals can utilize this comparative data to develop more targeted and accurate detection methods for these potent synthetic cannabinoids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Distinguishing Intake of New Synthetic Cannabinoids this compound and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of ADB-PINACA detection methods across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection of ADB-PINACA and related synthetic cannabinoids, compiled from single-laboratory validation studies. The data presented here is intended to assist researchers and forensic science professionals in evaluating and selecting appropriate methodologies for their specific applications.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of various analytical methods used for the detection of this compound and its analogs in different biological matrices. These methods have been validated in individual laboratories and offer a snapshot of the current capabilities in forensic analysis of synthetic cannabinoids.
| Analyte(s) | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity | Citation |
| 29 Synthetic Cannabinoids (including ADB-BUTINACA and MDMB-4en-PINACA) | UPLC-MS/MS | Hair | 0.5 - 5 pg/mg | 1 - 10 pg/mg | Not Specified | [1] |
| MDMB-4en-PINACA and ADB-BUTINACA | GC-MS/MS | Hair | 10 pg/mg | 20 pg/mg | 20 - 20,000 pg/mg | [2] |
| AB-PINACA | LC-MS/MS | Hair | 0.5 pg/mg | 1 pg/mg | Not Specified | [3][4] |
| 5F-ADB and its ester hydrolysis metabolite | LC-MS/MS | Blood | Not specified | 0.01 ng/mL (5F-ADB), 10 ng/mL (metabolite) | 0.01 - 10 ng/mL (5F-ADB), 10 - 500 ng/mL (metabolite) | [5] |
| ADB-BUTINACA | UPLC-MS/MS | Rat Plasma | 0.3 ng/mL | 1.0 ng/mL | 1 - 1,000 ng/mL | [6][7] |
| ADB-BUTINACA and MDMB-4en-PINACA | GC-MS | e-liquids | 2 µg/mL | Not Specified | Not Specified | [8] |
Experimental Protocols
Below are summaries of the experimental methodologies employed in the cited studies. These provide insights into the sample preparation, instrumentation, and analytical conditions used for the detection and quantification of this compound and its analogs.
UPLC-MS/MS for Synthetic Cannabinoids in Hair[1]
-
Sample Preparation: 20 mg of hair was washed, dried, and pulverized using a cryogenic grinder. The powdered sample was then extracted with methanol.
-
Instrumentation: A Waters Acquity UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution was used with mobile phase A consisting of 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water, and mobile phase B consisting of acetonitrile.
-
Detection: The analytes were detected using the MS/MS detector in multiple reaction monitoring (MRM) mode.
GC-MS/MS for MDMB-4en-PINACA and ADB-BUTINACA in Hair[2]
-
Sample Preparation: 50 mg of washed and dried hair was cut into small sections and pulverized using a cryogenic grinder. The powder was then vortexed with methanol containing an internal standard and centrifuged. The supernatant was evaporated and reconstituted in methanol for analysis.
-
Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).
-
Injection: 1 µL of the reconstituted sample was injected into the GC system.
LC-MS/MS for AB-PINACA in Hair[3][4]
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Validation: The method was validated for linearity, repeatability, and reproducibility.
Generalized Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for detecting synthetic cannabinoids. This serves as a conceptual framework in the absence of a direct cross-laboratory validation study for this compound.
Caption: Generalized workflow for analytical method validation.
References
- 1. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing for AB-PINACA in human hair: Distribution in head hair versus pubic hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Comparative Potency of ADB-PINACA and Other Indazole-Carboxamide Synthetic Cannabinoids: A Guide for Researchers
This guide provides a comparative analysis of the potency of ADB-PINACA and other notable indazole-carboxamide synthetic cannabinoids. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from peer-reviewed studies.
Introduction to Indazole-Carboxamide Synthetic Cannabinoids
Indazole-carboxamide synthetic cannabinoids represent a large and structurally diverse class of psychoactive substances that have been prevalent in the new psychoactive substances (NPS) market. These compounds are potent agonists of the cannabinoid receptors, CB1 and CB2. This compound was one of the early examples of this class, and its analogues, such as 5F-ADB (also known as 5F-MDMB-PINACA), have since emerged, often exhibiting even higher potencies. Understanding the comparative potency of these compounds is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions.
Data Presentation: In Vitro and In Vivo Potency Comparison
The following table summarizes the in vitro and in vivo potency of this compound and selected indazole-carboxamide synthetic cannabinoids. The data includes binding affinity (Ki) at human cannabinoid receptors (hCB1 and hCB2) and functional potency (EC50) from various in vitro assays, as well as in vivo potency (ED50) from animal studies. Lower Ki, EC50, and ED50 values indicate higher potency.
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB1 EC50 (nM) | hCB2 EC50 (nM) | In Vivo ED50 (mg/kg) | Reference(s) |
| This compound | - | - | 0.52 | 0.88 | - | [1] |
| 5F-ADB (5F-MDMB-PINACA) | - | - | 0.59 | 7.5 | 0.07 - 1.1 | [2][3] |
| MDMB-4en-PINACA | 1.4 | 0.213 | 0.680 - 3.30 | 1.34 | 0.03 - 0.77 | [2][4] |
| ADB-4en-PINACA | - | - | 11.6 | - | 0.03 - 0.77 | [2][5] |
| Δ⁹-THC (for comparison) | 8.05 | 32 | 89.9 | 20.3 | ~3.0 | [2][4] |
Note: Ki and EC50 values can vary between different studies and assay types. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (e.g., this compound, 5F-ADB).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled high-affinity ligand like WIN-55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter and fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
β-Arrestin Recruitment Assay
This cell-based functional assay measures the ability of a compound to activate the β-arrestin signaling pathway upon binding to the cannabinoid receptor.
Principle: The assay often utilizes enzyme fragment complementation (e.g., β-galactosidase or luciferase). The cannabinoid receptor is fused to one enzyme fragment, and β-arrestin is fused to the other. Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the enzyme fragments into close proximity and generating a detectable signal (e.g., luminescence or chemiluminescence).[2][7]
Procedure:
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human CB1 or CB2 receptor and the β-arrestin fusion proteins.
-
Plating: Seed the cells into 384-well plates and incubate to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal using a luminometer or a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.[8][9]
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of Synthetic Cannabinoids
Caption: Simplified signaling pathways of synthetic cannabinoids at the CB1 receptor.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. PathWhiz [pathbank.org]
- 5. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling ADB-BUTINACA Use: A Comparative Guide to Urinary Metabolite Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated urinary metabolite biomarkers for detecting the consumption of ADB-BUTINACA, a potent synthetic cannabinoid. This document outlines key experimental data, detailed methodologies, and visual workflows to support forensic analysis and clinical research.
The emergence of novel psychoactive substances (NPS) like ADB-BUTINACA presents a constant challenge for forensic toxicology. Due to extensive metabolism, the parent compound is often found in low concentrations or is entirely absent in urine samples, making the identification of stable and abundant metabolites crucial for confirming consumption.[1][2] This guide synthesizes findings from recent studies to offer a comparative overview of the most promising urinary biomarkers for ADB-BUTINACA.
Performance of Key Urinary Biomarkers
Several studies have identified a range of ADB-BUTINACA metabolites, with a consensus forming around a few key candidates that serve as reliable biomarkers in urine. The primary biotransformations include hydroxylation, dihydrodiol formation, N-debutylation, and oxidative deamination.[3][4] The dihydrodiol metabolite has been identified as a predominant metabolite in urine, with its chromatographic peak area significantly exceeding that of other metabolites.[4] Another study proposes a panel of four urinary metabolite biomarkers for a more comprehensive diagnosis.[3][5]
The following table summarizes the quantitative data for the detection of ADB-BUTINACA and its metabolites from various studies.
| Analyte | Matrix | Method | LLD/LOD | LLOQ | Reference |
| ADB-BUTINACA | Rat Plasma | UPLC-MS/MS | 0.3 ng/mL | 1.0 ng/mL | [6] |
| ADB-BUTINACA & 28 other SCs/metabolites | Human Hair | UPLC-MS/MS | 0.5 - 5 pg/mg | 1 - 10 pg/mg | [7] |
LLD/LOD: Lower Limit of Detection/Limit of Detection; LLOQ: Lower Limit of Quantification; SCs: Synthetic Cannabinoids
Recommended Urinary Biomarkers
Based on current research, the following metabolites are recommended as suitable biomarkers for detecting ADB-BUTINACA consumption in urine:
-
Dihydrodiol metabolite: Found to be the most abundant metabolite in urine, making it a primary target for analysis.[4][6]
-
Monohydroxylated metabolites: Products of hydroxylation on the N-butyl side chain and the indazole ring are also consistently detected.[4][8]
-
Oxidative deaminated metabolite: Identified as a stable and detectable biomarker.[3]
-
ADB-BUTINACA-N-butanoic acid: Found to be a predominant metabolite in some authentic urine samples.[9]
Experimental Protocols
The validation of these biomarkers relies on robust experimental methodologies, primarily involving in vitro metabolism studies and analysis of authentic urine samples.
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways of ADB-BUTINACA and generate potential metabolite biomarkers.
-
Methodology:
-
Incubation: ADB-BUTINACA is incubated with human liver microsomes (HLM) or cryopreserved human hepatocytes (HHeps).[3][10] Typical incubation conditions involve a concentration of 5 μmol/L of the parent drug for varying durations (e.g., 0.5 to 5 hours).[10]
-
Quenching: The metabolic reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile.[10]
-
Analysis: The resulting mixture is analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-QTOF-MS or LC-Orbitrap MS) to identify the generated metabolites.[3][10]
-
-
Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for ADB-BUTINACA metabolism, studies utilize enzyme-specific inhibitors or recombinant human CYP enzymes. This has revealed that CYP3A4, CYP3A5, and CYP2C19 are the primary enzymes involved in its rapid elimination.[3][11]
Urine Sample Analysis
-
Objective: To confirm the presence of in vitro identified metabolites in authentic human urine samples from suspected ADB-BUTINACA users.
-
Methodology:
-
Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and release the free metabolites.[4][9] This is followed by a solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up and concentration.[9]
-
Instrumental Analysis: The prepared samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF-MS).[6][9] Multiple reaction monitoring (MRM) mode is typically used for targeted quantification of specific metabolites.[6][9]
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the processes involved in biomarker validation, the following diagrams illustrate the experimental workflow and the metabolic fate of ADB-BUTINACA.
Caption: Experimental workflow for the identification and validation of ADB-BUTINACA urinary metabolites.
Caption: Major metabolic pathways of ADB-BUTINACA.
Comparison with Alternative Synthetic Cannabinoids
The metabolic profile of ADB-BUTINACA shares similarities with other synthetic cannabinoids, such as ADB-4en-PINACA, with hydroxylation and dihydrodiol formation being common pathways.[8][12] However, the specific sites of these modifications and the relative abundance of the resulting metabolites can differ, providing a basis for specific biomarker selection. For instance, while both ADB-BUTINACA and ADB-4en-PINACA produce dihydrodiol metabolites, the most abundant metabolites suggested as urinary biomarkers for ADB-4en-PINACA are a dihydrodiol formed on the tail moiety and a product of hydroxylation on the linked/head group.[8][12] This highlights the importance of identifying unique and abundant metabolites for each specific synthetic cannabinoid to avoid cross-reactivity and ensure accurate forensic identification.
References
- 1. New biomarkers identified to detect consumption of emerging illicit drug [news.nus.edu.sg]
- 2. forensicmag.com [forensicmag.com]
- 3. Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of ADB-BUTINACA Metabolites in Human Urine, Blood, Kidney and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Researchers Identify New Biomarkers to Detect Consumption of Illicit Drug | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. liu.diva-portal.org [liu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Analysis of Cannabinoid Receptor Binding Affinity: ADB-PINACA vs. Δ9-THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of the synthetic cannabinoid ADB-PINACA and the phytocannabinoid Δ9-tetrahydrocannabinol (Δ9-THC) at the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The information presented is compiled from various in vitro studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a potent synthetic cannabinoid, demonstrates a significantly higher binding affinity for both CB1 and CB2 receptors compared to Δ9-THC, the primary psychoactive component of cannabis. Furthermore, this compound acts as a full agonist at the CB1 receptor, whereas Δ9-THC is a partial agonist. This distinction in binding affinity and functional activity translates to profound differences in their downstream signaling pathways and overall pharmacological effects. While both compounds activate G-protein-mediated signaling, this compound is also a potent recruiter of β-arrestin, a pathway weakly engaged by Δ9-THC. These differences are critical for understanding the distinct pharmacological and toxicological profiles of these two cannabinoids.
Data Presentation: Binding Affinity (Ki)
The following table summarizes the reported binding affinities (Ki values in nM) of this compound and Δ9-THC for human CB1 and CB2 receptors from various studies. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) in nM | Reference(s) |
| This compound | CB1 | 0.52, 2.87 | [1] |
| CB2 | 0.88 | [1] | |
| Δ9-THC | CB1 | 2.9 - 40.7 | [2] |
| CB2 | 24 - 51 | [2] |
Note: Ki values can vary between studies due to different experimental conditions. A direct comparison study found the Ki of this compound at the CB1 receptor to be 0.59 nM[3]. Another study on the closely related compound AB-PINACA reported 23.3-fold and 40.9-fold higher in vitro binding affinity to human CB1 and CB2 receptors, respectively, compared to Δ9-THC[4].
Experimental Protocols
The binding affinity and functional activity data presented in this guide are primarily derived from the following experimental methodologies:
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound to a receptor.
Objective: To measure the displacement of a radiolabeled ligand from the cannabinoid receptor by the unlabeled test compound (this compound or Δ9-THC).
Typical Protocol:
-
Membrane Preparation: Membranes from cells expressing the target cannabinoid receptor (e.g., HEK293T cells transfected with human CB1 or CB2 receptors) are prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand, such as [3H]CP55,940, and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
These assays determine the functional activity of a compound after it binds to the receptor, such as its ability to activate downstream signaling pathways.
-
G-Protein Activation ([35S]GTPγS) Assay: This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the cannabinoid receptor. Increased [35S]GTPγS binding indicates receptor activation. Studies show that both this compound and Δ9-THC activate G-proteins, but with different efficacies[5].
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of the protein β-arrestin to the activated cannabinoid receptor. This is a key event in receptor desensitization and can also initiate G-protein-independent signaling. This compound and its analogs are potent recruiters of β-arrestin, while Δ9-THC shows very weak to no recruitment[6][7].
Signaling Pathway Comparison
The binding of an agonist to a cannabinoid receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein-independent signaling.
The difference in agonist efficacy between this compound (full agonist) and Δ9-THC (partial agonist) results in distinct signaling profiles.
As a full agonist, this compound elicits a maximal response from the CB1 receptor, leading to robust activation of G-protein signaling and strong recruitment of β-arrestin. In contrast, Δ9-THC, as a partial agonist, produces a submaximal response, resulting in weaker G-protein activation and minimal to no β-arrestin recruitment. This differential engagement of the β-arrestin pathway is a key factor contributing to the distinct pharmacological profiles and potentially the more severe adverse effects associated with synthetic cannabinoids like this compound.
References
- 1. scispace.com [scispace.com]
- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for ADB-PINACA Quantification in Seized Materials
A comprehensive guide for researchers, scientists, and drug development professionals on the current methodologies for the quantification of ADB-PINACA in seized materials. This report summarizes key performance data from various analytical techniques, offering a comparative overview to aid in method selection and development.
The rise of synthetic cannabinoids, such as this compound, presents a significant challenge to forensic laboratories worldwide. Accurate and reliable quantification of these potent substances in seized materials is crucial for law enforcement, public health, and research. In the absence of a formal inter-laboratory comparison study, this guide consolidates and compares published data on the analytical methods currently employed for this compound and its analogs.
Comparative Analysis of Quantification Methods
The quantification of this compound in seized materials, which often consist of herbal mixtures or impregnated papers, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently reported methods. The choice of method often depends on the available instrumentation, the complexity of the matrix, and the desired sensitivity.
Below is a summary of quantitative parameters from various studies, providing a snapshot of the performance of different analytical approaches. It is important to note that direct comparison is challenging due to variations in matrices, instrumentation, and validation procedures across different laboratories.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reported Concentrations | Reference |
| UPLC-QDa-MS | Impregnated Paper | Not Reported | Not Reported | Not Reported | 0.26–55.13 μg/cm² (for 5F-MDMB-PINACA) | [1] |
| GC-MS | Herbal Blends | Not Reported | Not Reported | Not Reported | 0.00065–0.03721 mg/g (for AB-CHMINACA) | [2] |
| UPLC-MS/MS | Hair | 0.5–5 pg/mg | 1–10 pg/mg | Not Reported | Not Reported in Seized Materials | [3] |
| GC-MS/MS | Hair | 10 pg/mg | 20 pg/mg | 20–20,000 pg/mg | Not Reported in Seized Materials | [4] |
| UPLC-MS/MS | Rat Plasma | 0.3 ng/mL | 1.0 ng/mL | 1–1,000 ng/mL | Not Reported in Seized Materials | [5][6] |
Note: Data for direct this compound quantification in seized materials is limited in the provided search results. The table includes data for closely related analogs and different matrices to provide a broader context of achievable analytical performance.
Experimental Protocols: A Closer Look
The accuracy and precision of this compound quantification are heavily influenced by the experimental protocol. Key steps include sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A critical step in the analysis of seized materials is the efficient extraction of the target analyte from the matrix.
-
Herbal Materials: A common approach involves the homogenization of the seized material to ensure a representative sample. This is followed by solvent extraction, typically using methanol, and sonication to enhance extraction efficiency. The extract is then centrifuged or filtered before analysis. For quantitative analysis, a known weight of the material (e.g., 50-200 mg) is extracted with a specific volume of solvent.[7]
-
Impregnated Papers: For materials like impregnated paper, the sample is typically cut into smaller pieces and extracted with a solvent such as methanol. Multiple extraction steps may be necessary to ensure complete recovery of the analyte.[1]
Chromatographic Separation and Mass Spectrometric Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of volatile and thermally stable compounds. For synthetic cannabinoids, a splitless injection is often employed to enhance sensitivity. The chromatographic separation is typically performed on a capillary column (e.g., ZB-35HT). The mass spectrometer is operated in scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to improve sensitivity and selectivity.[2][8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred technique for thermally labile and polar compounds. Reversed-phase chromatography with a C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[3][5][6]
Visualizing the Process and Pathway
To better understand the analytical workflow and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound in seized materials.
References
- 1. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of MDMB-4en-PINACA and ADB-BUTINACA in human hair by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. cfsre.org [cfsre.org]
- 9. cfsre.org [cfsre.org]
Unmasking ADB-PINACA: A Comparative Guide to Metabolite Confirmation in Human Urine
For Researchers, Scientists, and Drug Development Professionals
The rise of synthetic cannabinoids presents a significant challenge to forensic and clinical toxicology. ADB-PINACA, a potent indazole-3-carboxamide based synthetic cannabinoid, has been implicated in numerous intoxication events. Due to its rapid and extensive metabolism, the parent compound is rarely detected in urine. Therefore, identifying its major metabolites is crucial for confirming exposure. This guide provides a comparative overview of this compound metabolites in authentic human urine samples, supported by experimental data and detailed methodologies, to aid in the development and validation of robust analytical methods.
Comparative Analysis of this compound Urinary Metabolites
Identifying the most abundant and specific metabolites is key to reliably confirming this compound consumption. While the parent compound is often absent in urine, several hydroxylated and carboxylated metabolites are consistently detected. The following table summarizes the key metabolites identified in authentic human urine samples and their relative abundance.
| Metabolite Name | Chemical Modification | Typical Abundance in Urine | Recommended Biomarker |
| This compound N-pentanoic acid | Carboxylation of the N-pentyl chain | High | Yes |
| Hydroxypentyl-ADB-PINACA | Hydroxylation of the N-pentyl chain | Moderate to High | Yes |
| Hydroxy-3,3-dimethylbutyl-ADB-PINACA | Hydroxylation of the tert-butyl group | Moderate | Yes |
| This compound N-pentanoic acid glucuronide | Glucuronidation of the carboxylic acid metabolite | Variable | Recommended for hydrolysis step |
| Dihydroxypentyl-ADB-PINACA | Dihydroxylation of the N-pentyl chain | Low to Moderate | No |
Experimental Protocols for Metabolite Detection
Accurate identification of this compound metabolites requires optimized sample preparation and sensitive analytical techniques. The following protocols are based on methodologies reported in forensic toxicology literature.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Given that many metabolites are excreted as glucuronide conjugates, an initial hydrolysis step is essential to increase the detection window of the free metabolites.
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent, often with a basic or acidic modifier.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.
-
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific detection of synthetic cannabinoid metabolites.
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[3]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted analysis, selecting specific precursor-to-product ion transitions for each metabolite to ensure high selectivity and sensitivity.
-
Visualizing the Metabolic Fate and Analytical Workflow
To better understand the biotransformation of this compound and the process of its detection, the following diagrams illustrate the key pathways and procedures.
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite confirmation.
Alternative Analytical Approaches
While LC-MS/MS is the most widely used technique, other methods can be employed for the detection of this compound metabolites.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) HRMS offer the advantage of non-targeted screening, enabling the retrospective analysis of data for newly identified metabolites without the need for pre-existing reference standards.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for synthetic cannabinoid metabolites due to their polarity and thermal lability, GC-MS can be used after derivatization to improve volatility and thermal stability.
This guide provides a foundational understanding of the confirmation of this compound metabolites in human urine. For the most accurate and reliable results, it is recommended to use validated analytical methods with certified reference materials for the targeted metabolites. The dynamic nature of the novel psychoactive substances market necessitates continuous monitoring and adaptation of analytical strategies to include newly emerging metabolites.
References
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. liu.diva-portal.org [liu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of ADB-PINACA and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of ADB-PINACA and several of its key analogs, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these novel synthetic cannabinoids.
Quantitative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for this compound analogs. It is important to note that direct comparison is challenging due to variations in experimental models (mice vs. rats) and routes of administration (intraperitoneal vs. oral).
| Compound | Animal Model | Dose | Route of Admin. | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t½ (h) |
| ADB-BINACA | Mouse | 0.5 mg/kg | Intraperitoneal | ~35 | ~15 | Not Reported | Not Reported |
| ADB-4en-PINACA | Mouse | 0.5 mg/kg | Intraperitoneal | ~60 | ~15 | Not Reported | Not Reported |
| MDMB-4en-PINACA | Mouse | 0.5 mg/kg | Intraperitoneal | ~125 | ~30 | Not Reported | Not Reported |
| ADB-BUTINACA | Rat | 10 mg/kg | Oral | 616.9 ± 154.5 | 168 ± 30 | 2923.0 ± 523.5 | 4.4 ± 1.1 |
Data for ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA are estimated from graphical representations in the cited literature and should be considered approximate. A comparative study noted that MDMB-4en-PINACA displayed the highest plasma concentration and the most prolonged detection window among the three tested compounds following a 0.5 mg/kg intraperitoneal administration in mice.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following protocols are summarized from the key experimental studies cited.
In Vivo Pharmacokinetic Study in Mice (for ADB-BINACA, ADB-4en-PINACA, MDMB-4en-PINACA)
-
Animal Model: Adult male C57BL/6 mice were used for the study.
-
Drug Preparation and Administration: The synthetic cannabinoids were dissolved in a vehicle solution consisting of 2% DMSO, 2% Cremophor EL, and 96% saline. The compounds were administered via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method (LC-MS/MS):
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) was used for the quantification of the compounds in plasma.
-
Sample Preparation: Plasma samples were subjected to a protein precipitation extraction method.
-
Chromatographic Separation: Separation was achieved on a C18 column with a gradient elution.
-
Mass Spectrometry: The analysis was performed in positive ion mode using multiple reaction monitoring (MRM).
-
In Vivo Pharmacokinetic Study in Rats (for ADB-BUTINACA)
-
Animal Model: The study utilized rats as the animal model.
-
Drug Administration: ADB-BUTINACA was administered orally (p.o.) at a dose of 10 mg/kg.
-
Analytical Method (UPLC-MS/MS):
-
Instrumentation: A UPLC-MS/MS system was employed for the analysis of ADB-BUTINACA in rat plasma.
-
Separation: Chromatographic separation was performed on a UPLC BEH C18 column.
-
Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% formic acid was used.
-
Detection: Detection was carried out in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The calibration curve was linear from 1 to 1,000 ng/mL.[3]
-
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Synthetic cannabinoids like this compound and its analogs primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor. The signaling cascade initiated by CB1R activation is complex and leads to various downstream cellular effects.
Activation of the CB1 receptor by synthetic cannabinoids leads to the stimulation of inhibitory G-proteins (Gi/o).[1][4] This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4] Concurrently, it leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5][6] These actions collectively reduce neuronal excitability and inhibit the release of neurotransmitters.[5] Additionally, downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, are also modulated.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]
- 3. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ADB-PINACA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of controlled substances are paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. ADB-PINACA is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA). This guide provides essential safety and logistical information for the proper disposal of this compound in a research setting.
The primary and mandated method for the disposal of Schedule I controlled substances, including this compound, is through a DEA-registered reverse distributor. This process ensures that the substance is rendered "non-retrievable," meaning it is permanently altered and cannot be reused.[2] Incineration is the only method currently accepted by the DEA to achieve this standard.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols for handling potent synthetic cannabinoids.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent accidental exposure. This includes:
-
A properly fitted lab coat.
-
Safety glasses or goggles.
-
Gloves appropriate for handling chemical solvents.
-
In cases of potential aerosolization, a respirator may be necessary.
-
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, any recoverable controlled substance must be collected for proper disposal. If the substance is not recoverable, the incident must be documented, with two witnesses signing the inventory records.[3]
This compound Chemical and Physical Properties
Understanding the chemical and physical properties of this compound is crucial for safe handling and decontamination. The following table summarizes available data for this compound and related compounds.
| Property | Value | Source |
| Chemical Name | N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-pentyl-1H-indazole-3-carboxamide | [1] |
| Molecular Formula | C₁₉H₂₈N₄O₂ | [1] |
| Molar Mass | 344.459 g·mol−1 | [1] |
| Physical Form | Solid | N/A |
| Solubility | This compound pentanoic acid metabolite: - DMF: 25 mg/ml- DMSO: 12 mg/ml- Ethanol: 25 mg/ml- PBS (pH 7.2): 1 mg/ml | N/A |
| Stability | Unstable when stored in blood at room temperature or refrigerated; considerably more stable when frozen. Degrades to its butanoic acid metabolite. | [4] |
Step-by-Step Disposal Protocol via a DEA-Registered Reverse Distributor
The following protocol outlines the necessary steps for the compliant disposal of this compound.
Step 1: Segregation and Storage of Waste
-
Expired, unwanted, or contaminated this compound must be segregated from the active chemical inventory.
-
The waste material must be stored in a securely locked, sturdily constructed cabinet or safe, adhering to the same security requirements as the active stock.
-
Clearly label the container as "this compound for Disposal."
Step 2: Engage a DEA-Registered Reverse Distributor
-
Identify and contract with a reverse distributor that is registered with the DEA to handle Schedule I controlled substances.[5][6][7] A list of registered reverse distributors can be obtained from the DEA.
-
The reverse distributor will provide specific instructions on their procedures for packaging and transportation.
Step 3: Documentation and Record-Keeping
-
Accurate and meticulous record-keeping is a critical component of controlled substance disposal.
-
DEA Form 41 (Registrants Inventory of Drugs Surrendered): This form must be completed to document the substances being disposed of.[3][8][9][10] The form requires information about the registrant, the specific controlled substance, the quantity, and the method of disposal.
-
The reverse distributor will typically assist in the completion of this form and provide a copy for the registrant's records after the substance has been destroyed.[7]
-
All disposal records must be maintained for a minimum of two years.[8]
Step 4: Packaging and Transfer
-
Follow the specific packaging instructions provided by the reverse distributor to prevent any leakage or exposure during transport.
-
The transfer of a Schedule I substance to a reverse distributor requires a DEA Form 222.
-
The reverse distributor will arrange for the secure transportation of the this compound waste from the research facility to their licensed incineration facility.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
Materials for Decontamination:
-
Appropriate solvents (based on solubility data, a solution of ethanol or methanol may be effective).
-
Soapy water.
-
Disposable absorbent pads or towels.
-
Appropriate waste disposal bags for contaminated materials.
Decontamination Protocol:
-
Initial Wipe-Down: Using disposable towels soaked in an appropriate solvent (e.g., ethanol), wipe down all surfaces of the chemical fume hood, benchtops, and any equipment that may have been in contact with this compound.
-
Soapy Water Wash: Following the solvent wipe, wash all surfaces and equipment with a solution of soap and water.
-
Final Rinse: Rinse the cleaned surfaces with water to remove any soap residue.
-
Disposal of Contaminated Materials: All disposable materials used for decontamination (gloves, towels, absorbent pads) must be collected in a designated hazardous waste bag and disposed of according to your institution's hazardous waste management guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Definition and Registration of Reverse Distributors [federalregister.gov]
- 3. k-state.edu [k-state.edu]
- 4. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. triumvirate.com [triumvirate.com]
- 7. returnlogistics.com [returnlogistics.com]
- 8. printfriendly.com [printfriendly.com]
- 9. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Controlled Substances | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling ADB-PINACA
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of ADB-PINACA, a potent synthetic cannabinoid. Adherence to these protocols is critical to mitigate the significant health risks associated with this compound, which include toxicity upon inhalation, ingestion, or skin contact.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly hazardous substance. The Global Harmonized System (GHS) classifications indicate it is toxic if swallowed, in contact with skin, or inhaled, and it can cause damage to organs.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
A comprehensive assessment of laboratory procedures is necessary to determine the specific PPE required. However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges. | To prevent inhalation of aerosolized particles or vapors, which can be toxic.[1] |
| Hand Protection | Heavy rubber gloves. | To prevent dermal absorption, as the compound is toxic upon skin contact.[1] |
| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes and accidental eye contact, which can cause serious damage.[1] |
| Body Protection | Disposable gown or lab coat with tight-fitting cuffs, and potentially "bunny suit" coveralls for extensive handling. | To protect skin and clothing from contamination. Gowns should close in the back.[2] |
| Foot Protection | Rubber boots or disposable shoe covers. | To prevent contamination of footwear and the spread of the substance.[1] |
Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Coveralls: Put on a clean, disposable gown or coveralls.
-
Mask/Respirator: Secure the respirator, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them away from the cuff, turning them inside out.
-
Gown/Coveralls: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Goggles/Face Shield: Remove from the back of the head.
-
Mask/Respirator: Remove from the back of the head.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Operational Plan for Handling this compound
All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.
Pre-Handling Protocol
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.
-
PPE Check: Ensure all required PPE is available, in good condition, and correctly donned.
-
Fume Hood Verification: Verify that the chemical fume hood is functioning correctly.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.
-
Emergency Procedures: Review emergency contact information and procedures in case of exposure or spill.
Handling Procedure
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood. Use disposable equipment where possible to minimize cleaning and potential for contamination.
-
Avoid Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust or aerosols.
-
Labeling: Clearly label all containers with the substance name, concentration, and hazard symbols.
-
Transport: When moving the substance, even within the laboratory, ensure it is in a sealed, secondary container.
Post-Handling Decontamination
-
Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., methanol, in a well-ventilated area) followed by a thorough cleaning with soap and water.
-
PPE Doffing: Follow the correct doffing procedure as outlined above.
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan.
Disposal Plan for this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: All disposable PPE, contaminated labware, and unused this compound must be segregated into a designated, clearly labeled hazardous waste container.
-
Waste Container: The waste container must be leak-proof, have a secure lid, and be stored in a designated, secure area away from general laboratory traffic.
-
Chemical Inactivation: For larger quantities, chemical inactivation may be an option, but this should only be performed by trained personnel following a validated standard operating procedure.
-
Waste Pickup: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not mix with general laboratory waste.
Visualizing Laboratory Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for Safely Handling this compound
Caption: Logical Relationship of Risk Assessment for Handling this compound
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
